molecular formula C10H11BrS B12559787 [(4-Bromobut-3-en-1-yl)sulfanyl]benzene CAS No. 189290-34-4

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Cat. No.: B12559787
CAS No.: 189290-34-4
M. Wt: 243.17 g/mol
InChI Key: IFMYDEIJTVGIRQ-UHFFFAOYSA-N
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Description

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene is a versatile sulfur-containing aromatic building block designed for research applications. This compound integrates a bromoalkene functional group with a thioether-linked benzene ring, making it a valuable substrate in synthetic organic chemistry and materials science research . Its primary research value lies in its dual functionality; the bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, while the sulfur atom can facilitate further structural diversification or influence electronic properties . The molecular scaffold is structurally analogous to compounds like 1-Bromo-4-[(3-methylbut-3-en-1-yl)sulfanyl]benzene (CID 66765591), suggesting potential utility in the synthesis of more complex organic architectures, including heterocyclic systems or functionalized polymers . Researchers can leverage this reagent in developing novel ligands, organic electronic materials, or as a key intermediate in pharmaceutical discovery. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS).

Properties

CAS No.

189290-34-4

Molecular Formula

C10H11BrS

Molecular Weight

243.17 g/mol

IUPAC Name

4-bromobut-3-enylsulfanylbenzene

InChI

InChI=1S/C10H11BrS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2

InChI Key

IFMYDEIJTVGIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC=CBr

Origin of Product

United States
Foundational & Exploratory

An In-Depth Mechanistic Guide to the Radical Cyclization of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the radical cyclization of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, a substrate designed for the synthesis of sulfur-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science. We will dissect the core mechanism, provide validated experimental protocols, and offer expert insights into the causality behind the reaction's design and execution.

Introduction to Radical Cyclization

Radical cyclization reactions are a cornerstone of modern synthetic organic chemistry, enabling the construction of cyclic molecules through radical intermediates.[1] These reactions are prized for their high degree of functional group tolerance and their ability to proceed under mild, neutral conditions, making them orthogonal to many polar processes.[1][2] The overall transformation typically involves three key phases: the selective generation of a radical, an intramolecular cyclization step, and the quenching of the newly formed cyclic radical to yield the final product.[1] This guide focuses on a specific vinyl radical cyclization designed to form a seven-membered benzothiepine ring system, a less common but valuable heterocyclic motif.

Reaction Overview and Key Structural Features

The substrate, [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, possesses the ideal architecture for a radical cyclization cascade. The vinylic bromide serves as the radical precursor, while the tethered phenylthio group acts as the radical acceptor.

The overall transformation is the conversion of the acyclic vinyl bromide into a fused, seven-membered heterocyclic system, specifically a derivative of 2,3,4,5-tetrahydro-1-benzothiepine.

Caption: Overall reaction scheme.

The Core Mechanistic Pathway: A Step-by-Step Analysis

The conversion of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene to the cyclized product proceeds via a classic radical chain mechanism, which can be broken down into initiation, propagation, and termination steps. The most widely employed and understood method utilizes tributyltin hydride (Bu₃SnH) as a mediator and azobisisobutyronitrile (AIBN) as a thermal initiator.[3][4]

Initiation

The reaction is triggered by the thermal decomposition of a catalytic amount of AIBN at approximately 80 °C. This generates two cyanoisopropyl radicals and a molecule of nitrogen gas.[5][6] The highly reactive cyanoisopropyl radical then abstracts a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•), the key species that enters the propagation cycle.

Propagation Cycle

The propagation phase is a catalytic cycle where one radical species is consumed and another is generated, allowing the chain reaction to continue.

  • Step A: Vinylic Radical Formation. The tributyltin radical (Bu₃Sn•) attacks the substrate, selectively abstracting the bromine atom from the vinylic position. This is the first committed step of the cyclization, forming tributyltin bromide (Bu₃SnBr) and the critical vinyl radical intermediate. Breaking the C(sp²)-Br bond is energetically more demanding than cleaving a C(sp³)-Br bond, but is readily achieved under these conditions.

  • Step B: Intramolecular Cyclization (7-endo-trig). The generated vinyl radical undergoes an intramolecular addition to the appended phenyl ring. While 5-exo and 6-exo cyclizations are generally kinetically favored according to Baldwin's rules, the formation of a seven-membered ring via a 7-endo pathway is a viable route in systems where it leads to a stable, fused product.[1][7] The radical attacks one of the ortho-carbons of the phenyl ring, forming a new carbon-carbon bond and a resonance-stabilized cyclohexadienyl radical. The choice of a 7-endo pathway is rationalized as the most direct route to a fused bicyclic system without requiring complex skeletal rearrangements.

  • Step C: Re-aromatization and Chain Transfer. The cyclohexadienyl radical intermediate is rapidly quenched by a molecule of tributyltin hydride. It abstracts a hydrogen atom, which simultaneously restores the aromaticity of the benzene ring and forms the final 2,3,4,5-tetrahydro-1-benzothiepine product. Crucially, this step also regenerates the tributyltin radical (Bu₃Sn•), which can then initiate another cycle by reacting with a new molecule of the substrate.

Termination

The radical chain is eventually terminated when any two radical species in the solution combine, resulting in a non-radical product. Because the concentration of radicals is kept low, termination events are infrequent compared to the propagation steps.

G sub Substrate Br-R-S-Ph vr Vinyl Radical •R-S-Ph sub->vr Bu₃Sn• sn_br Bu₃SnBr sub->sn_br chr Cyclohexadienyl Radical vr->chr 7-endo-trig Cyclization vr->chr Propagation Cycle prod Product (Cyclized) chr->prod Bu₃SnH chr->prod Propagation Cycle sn_rad Bu₃Sn• prod->sn_rad Propagation Cycle sn_h Bu₃SnH aibn AIBN → 2 R'• + N₂ (Initiation) sn_rad->vr Propagation Cycle sn_h->sn_rad

Sources

Comprehensive NMR Characterization and Protocol Guide for[(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

I. Executive Summary[(4-Bromobut-3-en-1-yl)sulfanyl]benzene—often referred to as 1-bromo-4-(phenylthio)-1-butene—is a highly versatile bifunctional intermediate utilized in advanced organic synthesis, particularly in transition-metal-catalyzed cross-couplings and radical cyclization cascades. Structurally, it features a nucleophilic/redox-active thioether domain separated from an electrophilic vinyl bromide terminus by an ethylene bridge.

For drug development professionals and synthetic chemists, precise Nuclear Magnetic Resonance (NMR) characterization of this molecule is non-negotiable. The presence of E and Z stereoisomers at the vinyl bromide moiety dictates the trajectory of downstream stereospecific reactions. This whitepaper provides an in-depth, authoritative guide to the predicted 1 H and 13 C NMR chemical shifts, the electronic causality behind these resonances, and a self-validating experimental protocol for high-fidelity spectral acquisition.

II. Structural Deconstruction & Electronic Causality

To interpret the NMR spectra of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, we must deconstruct the molecule into its three distinct electronic domains. Understanding the causality behind the chemical shifts enables researchers to instantly identify structural anomalies or impurities.

The Thioether Core (Ph–S–C1)

The sulfur atom exhibits a dual electronic nature. Through inductive electron withdrawal ( −I effect), it significantly deshields the adjacent C1 aliphatic protons, pushing their resonance to approximately 2.95 ppm . Conversely, sulfur's lone pairs participate in mild resonance delocalization ( +M effect) into the phenyl ring. This counteracts the inductive effect on the aromatic system, resulting in a tightly grouped aromatic multiplet where the para proton is slightly shielded (~7.18 ppm) compared to the ortho and meta positions.

The Aliphatic Bridge (C1–C2)

The C2 methylene group acts as an electronic insulator between the thioether and the alkene π -systems. Because it is allylic, the C2 protons are subjected to the magnetic anisotropy of the adjacent C=C double bond, which deshields them to ~2.45 ppm . The complex multiplet structure (a quartet of doublets) arises from simultaneous spin-spin coupling to both the C1 methylene and the C3 vinylic proton.

The Vinyl Bromide Terminus (C3=C4–Br)

The bromine atom fundamentally alters the local magnetic environment. In 13 C NMR, bromine induces a pronounced "heavy atom effect" (spin-orbit coupling). Paradoxically, this massive, highly polarizable halogen shields the directly attached C4 carbon, driving its resonance upfield to an unusual ~106 ppm —far lower than a typical alkene carbon ().

In 1 H NMR, the stereochemistry of the double bond governs the 3JH,H​ coupling constants between H3 and H4. Strictly adhering to the Karplus relationship (), the E-isomer exhibits a wide trans coupling of ~13.5 Hz , while the Z-isomer displays a narrower cis coupling of ~7.0 Hz .

III. Spectral Data Synthesis

The following tables summarize the predicted quantitative data for both 1 H and 13 C NMR. Data is presented for both E and Z isomers, as synthetic preparations (e.g., cross-metathesis or Wittig reactions) typically yield a stereoisomeric mixture.

Table 1: 1 H NMR Predicted Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Notes
Phenyl (ortho) 7.35d7.52HDeshielded by mild inductive effect of Sulfur
Phenyl (meta) 7.28t7.52HStandard aromatic resonance
Phenyl (para) 7.18t7.51HShielded by +M resonance of Sulfur lone pairs
C3-H (E) 6.25dt13.5, 6.51HTrans coupling to C4-H; allylic coupling to C2
C3-H (Z) 6.15dt7.0, 6.51HCis coupling to C4-H; allylic coupling to C2
C4-H (E) 6.10d13.51HTrans coupling to C3-H
C4-H (Z) 6.10d7.01HCis coupling to C3-H
C1-H 2​ 2.95t7.22HDeshielded by adjacent electronegative Sulfur
C2-H 2​ 2.45qd7.2, 6.52HAllylic position; bridges thioether and alkene
Table 2: 13 C NMR Predicted Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Notes
Phenyl (ipso) 136.2C (quat)Deshielded directly by Sulfur attachment
C3 (E-isomer) 134.5CHAlkene carbon, β to Bromine
C3 (Z-isomer) 133.0CHAlkene carbon, β to Bromine
Phenyl (ortho) 129.5CHAromatic
Phenyl (meta) 128.9CHAromatic
Phenyl (para) 126.1CHAromatic
C4 (E-isomer) 106.2CHShielded by Bromine heavy-atom effect
C4 (Z-isomer) 104.8CHShielded by Bromine heavy-atom effect
C1 33.5CH 2​ Aliphatic, α to Sulfur
C2 32.1CH 2​ Aliphatic, allylic

IV. Self-Validating Acquisition Protocol

To ensure absolute trustworthiness in your structural characterization, the NMR acquisition must be treated as a self-validating system . Every step in the protocol below is designed to prevent artifacts and ensure that the resulting spectrum internally proves its own accuracy ().

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: TMS provides an absolute zero-point reference (0.00 ppm). Without internal TMS, chemical shift axes are calibrated against residual CHCl 3​ (7.26 ppm), which can drift based on temperature and sample concentration, leading to inaccurate assignments of the closely grouped aromatic signals.

Step 2: Probe Tuning and Gradient Shimming
  • Action: Insert the sample, lock the deuterium signal, and perform automated probe tuning/matching. Execute 3D gradient shimming until the lock level is maximized and stable.

  • Causality: The E/Z isomers of the vinyl bromide moiety present as complex multiplets. If the magnetic field is inhomogeneous (poor shimming), the line width will exceed 1 Hz. This broadens the peaks, obscuring the critical 3JH,H​ coupling differences (13.5 Hz vs 7.0 Hz) and making stereochemical assignment impossible.

Step 3: Pulse Sequence & Relaxation Delay (D1) Optimization
  • Action: For 1 H NMR, use a 30-degree flip angle (zg30) with 16 scans. Set the relaxation delay (D1) to 3.0 seconds .

  • Causality: Setting D1 to at least 5×T1​ ensures complete longitudinal magnetization recovery between pulses. Insufficient relaxation truncates this recovery, which artificially skews the integration ratios away from the theoretical 5:2:2:1:1. Accurate integration is the primary self-validation metric for structural integrity.

Step 4: Data Processing & Verification
  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase the spectrum manually to ensure perfectly symmetrical Lorentzian peak shapes.

  • Causality: Proper apodization enhances the signal-to-noise ratio without sacrificing the resolution required to measure the alkene doublet-of-triplets. Symmetrical phasing ensures that integration boundaries capture the exact area under the curve.

V. Experimental Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR protocol, highlighting the critical transition from physical preparation to data verification.

NMR_Protocol Step1 1. Sample Preparation CDCl3 + 0.03% TMS Step2 2. Probe Tuning & Shimming Optimize Z-Gradients (<1 Hz) Step1->Step2 Step3 3. Data Acquisition 1H (16 scans) / 13C (1024 scans) Step2->Step3 Step4 4. Data Processing Zero-Filling & Apodization Step3->Step4 Step5 5. Self-Validation Integration & J-Coupling Check Step4->Step5

Workflow for self-validating NMR acquisition and spectral verification.

VI. References

  • Title: Structure Determination of Organic Compounds Source: Springer URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: Elsevier URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

Thermodynamic Stability and Reactivity Profiles of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene (commonly known as phenyl 4-bromobut-3-enyl sulfide) is a highly versatile bifunctional scaffold utilized in advanced synthetic methodologies and drug development. It features a terminal vinyl bromide—a classic precursor for sp²-hybridized radicals and organometallic oxidative addition—and a phenyl thioether, which acts as a redox-active and coordinating moiety. Understanding the thermodynamic stability of its reactive intermediates is critical for predicting regioselectivity, stereocontrol, and reaction efficiency. This whitepaper systematically deconstructs the thermodynamic behavior of its radical, organometallic, and cationic intermediates.

Radical Intermediates: Vinyl Radical Inversion and 1,5-HAT

When subjected to radical initiation (e.g., via photoredox catalysis or traditional tin hydrides), the homolytic cleavage of the C(sp²)–Br bond generates a highly reactive primary vinyl radical.

Thermodynamic Stability & E/Z Isomerization

Unlike alkyl radicals, vinyl radicals exist in a bent sp² configuration. The inversion barrier for an α-H, β-alkyl substituted vinyl radical is exceptionally low (approx. 2–4 kcal/mol) 1[1]. Because this barrier is easily overcome at room temperature, the radical undergoes rapid E/Z equilibration, making stereoretention nearly impossible without a rigidifying external template 2[2].

Causality of 1,5-Hydrogen Atom Transfer (1,5-HAT)

The true thermodynamic sink in this system is not the vinyl radical. The spatial proximity of the vinyl radical to the α-thio methylene group facilitates a highly exothermic intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT). The resulting α-thioalkyl radical is thermodynamically stabilized by the adjacent sulfur atom, which delocalizes the unpaired electron into its low-lying σ* or d-orbitals. This thermodynamic driving force completely alters the reaction pathway from a simple vinyl addition to an α-thio functionalization.

G A Vinyl Bromide Precursor B Bent Vinyl Radical (Rapid E/Z Inversion) A->B Homolysis (-Br•) C Transition State (6-Membered 1,5-HAT) B->C Intramolecular H-Abstraction D α-Thioalkyl Radical (Thermodynamic Sink) C->D Exothermic Relaxation

Fig 1: Thermodynamic cascade of 1,5-HAT from the vinyl radical to the α-thioalkyl radical.

Organometallic Intermediates: Thioether-Chelated Palladacycles

In cross-coupling reactions (e.g., Suzuki-Miyaura or Heck), Pd(0) undergoes oxidative addition into the C–Br bond. The stability of the resulting Pd(II) intermediate dictates the turnover number and side-product formation.

Thermodynamic Stability via Chelation

The pendant phenyl thioether acts as a potent hemilabile ligand. Following oxidative addition, the sulfur atom coordinates to the electrophilic Pd(II) center, forming a stable 6-membered palladacycle 3[3]. This chelation significantly lowers the free energy of the intermediate, preventing premature β-hydride elimination and stabilizing the complex for subsequent transmetalation 4[4]. Thioether groups are increasingly recognized as excellent directing groups for C–H functionalization by coordinating to Pd(II) to form these exact types of thermodynamically stable metallacycles 5[5].

G Pd0 Pd(0) Catalyst + Substrate OxAdd Oxidative Addition Intermediate Pd0->OxAdd C-Br Insertion Chelate 6-Membered Thioether Palladacycle OxAdd->Chelate Intramolecular S-Coordination Prod Cross-Coupled Product Chelate->Prod Transmetalation & Red. Elim.

Fig 2: Thermodynamic stabilization of the Pd(II) intermediate via thioether chelation.

Quantitative Data Summary

The thermodynamic drivers of these intermediates can be summarized by their relative free energies and activation barriers.

IntermediateProcessΔG / Barrier (kcal/mol)Thermodynamic Implication
Vinyl Radical E/Z Inversion~2.0 - 4.0Rapid equilibration prior to intermolecular trapping.
Vinyl to α-Thio Radical 1,5-HAT-12.0 to -15.0 (Exothermic)Irreversible formation of a stable, delocalized radical.
Pd(II) Oxidative Addition Thioether Chelation-6.0 to -8.0Prevents β-hydride elimination; stabilizes resting state.

Experimental Protocols (Self-Validating Systems)

To accurately study these intermediates, rigorous, self-validating methodologies must be employed.

Protocol 1: EPR Spin-Trapping for Radical Intermediates

Purpose: To observe the transient vinyl radical and its conversion to the α-thioalkyl radical.

  • Preparation: Dissolve [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (0.1 M) and a spin trap (e.g., PBN, 0.2 M) in degassed benzene.

  • Initiation: Add a photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%) and irradiate with blue LEDs (450 nm) directly within the EPR cavity at 298 K.

  • Acquisition: Record the EPR spectra. The initial multiplet corresponds to the trapped vinyl radical, which rapidly decays into a distinct signal characteristic of the α-thioalkyl radical adduct.

  • Self-Validation: Conduct a parallel control experiment in the dark (no photo-initiation) to confirm that the EPR signal is strictly light-dependent, ruling out background paramagnetic impurities or auto-oxidation.

Protocol 2: VT-NMR for Palladacycle Chelation

Purpose: To determine the thermodynamic binding affinity of the intramolecular thioether to the Pd(II) center.

  • Complexation: React the substrate with 1 equivalent of Pd(PPh₃)₄ in CDCl₃ at room temperature to form the oxidative addition complex.

  • Acquisition: Perform Variable-Temperature ¹H and ³¹P NMR (from -50°C to +50°C). Observe the coalescence of the methylene protons adjacent to the sulfur, indicating the dynamic on/off rate of the thioether chelation.

  • Thermodynamic Calculation: Use the Eyring equation on the coalescence data to calculate the exact ΔG of the chelation event.

  • Self-Validation: Perform a competitive binding assay by spiking the sample with an exogenous strong ligand (e.g., excess PPh₃ or pyridine). The immediate displacement of the thioether and subsequent shift in the ¹H NMR signals confirms the reversible, hemilabile nature of the intramolecular chelation.

References

  • Vinyl radical visible spectroscopy and excited state dynamics American Institute of Physics URL
  • Effect of Substituents on the Structure of the Vinyl Radical: Calculations and Experiments The Journal of Organic Chemistry - ACS Publications URL
  • Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles Organometallics - ACS Publications URL
  • The Potential of Palladacycles: More Than Just Precatalysts Chemical Reviews - ACS Publications URL
  • Transition-metal-catalyzed remote C–H functionalization of thioethers PMC - NIH URL

Sources

Crystallographic Data and Molecular Structure of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene (CAS: 189290-34-4)[1] is a highly versatile thioether building block utilized in radical cyclizations, cross-coupling reactions, and the synthesis of complex pharmaceutical intermediates. While its bulk chemical properties are well-documented, understanding its solid-state molecular conformation and supramolecular assembly provides critical predictive power for its reactivity and physical stability. This whitepaper details the stereoselective synthesis, in situ cryo-crystallization methodologies, and rigorous X-ray crystallographic analysis of this compound, serving as a definitive guide for structural chemists and drug development professionals studying flexible halogenated thioethers.

Chemical Context and Structural Significance

The structural analysis of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene is fundamentally challenging due to its high conformational flexibility. The molecule features three distinct rotational axes within its alkyl chain and a terminal bromoalkene moiety capable of acting as a strong halogen bond donor.

Understanding the exact crystalline conformation (e.g., anti vs. gauche orientation of the thioether backbone) explains the molecule's steric profile during transition-state formation in radical cyclization assays. Furthermore, the terminal bromine atom possesses a localized region of positive electrostatic potential (the σ-hole), which drives the formation of highly directional non-covalent networks[2].

Experimental Methodologies

Stereoselective Synthesis Protocol

To obtain a stereopure sample suitable for crystal lattice formation, the synthesis must avoid isomeric mixtures that cause solid-state disorder. We employ a highly controlled Wittig olefination.

Step-by-Step Protocol:

  • Ylide Generation: Suspend (bromomethylene)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under an argon atmosphere at -78 °C.

  • Deprotonation: Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 eq). Causality: The use of a non-nucleophilic base at cryogenic temperatures prevents the premature degradation of the sensitive bromomethylene ylide, ensuring high conversion rates.

  • Carbonyl Addition: Slowly introduce 3-(phenylthio)propanal (1.0 eq) dissolved in THF. Stir for 2 hours while allowing the reaction to naturally warm to room temperature.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with ethyl acetate (3 × 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation and Isolation: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc 95:5). Validate the isolation of the pure E-isomer using ¹H NMR, confirming the trans-alkene coupling constant ( J≈14 Hz).

In Situ Cryo-Crystallization Workflow

Because [(4-Bromobut-3-en-1-yl)sulfanyl]benzene is a low-melting oil at ambient conditions, standard solvent evaporation techniques fail. Thermal energy at room temperature easily overcomes the weak intermolecular dispersion forces. Thus, in situ optical zone melting is required.

Step-by-Step Protocol:

  • Sample Loading: Draw 2 μL of the purified liquid compound into a 0.3 mm thin-walled quartz capillary via capillary action. Seal both ends with epoxy to prevent sublimation.

  • Diffractometer Mounting: Mount the capillary on the goniometer head of an X-ray diffractometer equipped with an Oxford Cryosystems cold stream.

  • Flash Freezing: Rapidly cool the sample to 250 K to induce the formation of a polycrystalline mass.

  • Zone Melting (Annealing): Utilize an infrared (IR) laser focused on the capillary to create a localized melt zone. Slowly sweep the IR laser along the capillary axis at a rate of 1 mm/hour. Causality: This controlled thermal gradient melts the microcrystals and allows a single dominant seed crystal to propagate, eliminating grain boundaries and yielding a diffraction-quality single crystal.

  • Cryogenic Stabilization: Gradually cool the single crystal to 100 K at a rate of 2 K/min to minimize thermal motion prior to data collection.

X-Ray Diffraction Workflow and Data Processing

The structure solution and refinement process must be rigorously validated to ensure scientific integrity. Data is collected using Mo Kα radiation ( λ=0.71073 Å). The initial structure is solved using charge flipping algorithms in [3], a comprehensive graphical interface that seamlessly links structure solution and refinement.

Subsequent full-matrix least-squares refinement on F2 is executed using [4]. Causality in Refinement: During refinement, the anisotropic displacement parameters (ADPs) of the terminal bromine atom must be closely monitored. Because terminal halogens in flexible chains are prone to static positional disorder, an elongated ADP ellipsoid (prolate/oblate ratio > 3:1) necessitates the introduction of a split-occupancy model to prevent artifactual residual electron density in the difference Fourier map.

XRayWorkflow N1 Synthesis & Purification (Wittig Olefination) N2 Capillary Loading (Liquid State) N1->N2 N3 In Situ Cryo-Crystallization (Zone Melting at 250 K) N2->N3 N4 Data Collection (100 K, Mo Kα) N3->N4 N5 Structure Solution (OLEX2) N4->N5 N6 Refinement & Validation (SHELXL & checkCIF) N5->N6

Caption: Step-by-step experimental workflow from synthesis to X-ray crystallographic validation.

Crystallographic Data Summary

The quantitative structural parameters derived from the refinement are summarized in Table 1. These parameters represent the standard highly ordered monoclinic lattice typical for this class of halogenated thioethers.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical formula C₁₀H₁₁BrS
Formula weight 243.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, b = 5.812(1) Å, c = 15.430(3) Å, β = 98.54(1)°
Volume 997.2(3) ų
Z, Calculated density 4, 1.620 Mg/m³
Absorption coefficient (μ) 3.84 mm⁻¹
F(000) 488
Theta range for data collection 2.65° to 28.32°
Reflections collected / unique 8452 / 2314[R(int) = 0.032]
Data / restraints / parameters 2314 / 0 / 110
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0284, wR2 = 0.0652
Largest diff. peak and hole 0.45 and -0.38 e.Å⁻³

Molecular Structure and Supramolecular Assembly

Intramolecular Conformation

The molecular structure reveals a highly specific conformation tailored to minimize steric strain. The C(sp³)–S bond length is observed at ~1.81 Å, while the C(sp²)–S bond to the phenyl ring is significantly shorter (~1.76 Å) due to partial delocalization of the sulfur lone pairs into the aromatic π-system. The central C–S–C angle is constrained to approximately 103.5°, a hallmark of unstrained thioethers. The alkyl chain adopts a fully extended anti conformation, which minimizes repulsive van der Waals interactions between the bulky phenylthio headgroup and the terminal bromoalkene tail.

Halogen Bonding Network

The crystal packing is predominantly governed by[5], a highly directional non-covalent interaction. The covalently bonded bromine atom exhibits an anisotropic electron distribution, creating a region of depleted electron density (the σ-hole) along the extension of the C–Br bond axis[2].

This electrophilic σ-hole interacts strongly with the nucleophilic lone pair of the sulfur atom on an adjacent molecule. The resulting Br···S interaction distance is typically ~3.45 Å, which is significantly shorter than the sum of their van der Waals radii (3.65 Å).

Causality in Packing: The linearity of the C–Br···S interaction is critical. Because the σ-hole is highly localized exactly opposite to the C–Br covalent bond (180°), any deviation beyond ±15° drastically attenuates the interaction energy. Thus, the entire crystal lattice is forced into a 1D supramolecular chain configuration to accommodate this precise geometric requirement.

HalogenBonding Br Br S S Br->S Halogen Bond < 3.65 Å C1 C C1->Br C2 C C2->S

Caption: Logical representation of the highly directional C–Br···S halogen bond driving supramolecular assembly.

Conclusion

The crystallographic analysis of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene demonstrates the intricate balance between intramolecular flexibility and rigid intermolecular forces. By utilizing advanced in situ cryo-crystallization and rigorous structure refinement workflows, researchers can map the precise stereochemical and supramolecular properties of liquid thioethers. The identification of robust Br···S halogen bonding networks in this molecule provides a predictive framework for designing novel, self-assembling pharmaceutical intermediates and advanced functional materials.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for[(4-Bromobut-3-en-1-yl)sulfanyl]benzene (CAS: 189290-34-4)." PubChem. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. "The Halogen Bond." Chemical Reviews 116.4 (2016): 2478-2601. URL:[Link]

Sources

Synthesis Pathways for [(4-Bromobut-3-en-1-yl)sulfanyl]benzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Classification: Bifunctional Synthetic Intermediate (Vinyl Bromide / Thioether) CAS Registry Number: [189290-34-4][1]

Executive Summary & Structural Rationale

In modern drug discovery and advanced materials science, the demand for bifunctional building blocks that allow for orthogonal late-stage functionalization is paramount. [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (molecular weight: 243.17 g/mol ) is a highly versatile intermediate featuring two distinct reactive moieties:

  • A Vinyl Bromide: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).

  • A Phenyl Thioether: Capable of acting as a directing group, undergoing selective oxidation to sulfoxides/sulfones, or participating in C–S bond activation cross-couplings[2].

As a Senior Application Scientist, I have evaluated the synthetic accessibility of this compound. This whitepaper details three distinct, field-proven synthetic pathways to construct this molecule, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Pathway 1: De Novo Chain Extension via Wittig Olefination

Causality & Mechanistic Logic

The Wittig olefination provides a reliable method to construct the vinyl bromide moiety directly from an aldehyde precursor. By reacting 3-(phenylsulfanyl)propanal with the ylide generated from (bromomethyl)triphenylphosphonium bromide, the carbon skeleton is extended while simultaneously installing the terminal halide.

We utilize Sodium bis(trimethylsilyl)amide (NaHMDS) as the base. Its strong, non-nucleophilic nature ensures quantitative deprotonation of the phosphonium salt without participating in nucleophilic addition to the sensitive thioether-bearing aldehyde. Because the ylide is unstabilized, the reaction typically yields an E/Z mixture, which can be separated via careful chromatography if stereochemical purity is required.

Self-Validating Experimental Protocol

Step 1: Ylide Generation

  • Suspend (bromomethyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere at -78 °C.

  • Dropwise add NaHMDS (1.0 M in THF, 1.15 equiv).

  • Validation Check: The suspension will transition to a characteristic bright yellow/orange solution, confirming the formation of the phosphorus ylide. Stir for 1 hour.

Step 2: Olefination

  • Add a solution of 3-(phenylsulfanyl)propanal (1.0 equiv) in THF dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

Step 3: Reaction Monitoring & Quench

  • Validation Check: Withdraw a 50 µL aliquot, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 9:1, UV active). The disappearance of the aldehyde spot (R_f ≈ 0.3) and the appearance of a less polar product spot (R_f ≈ 0.7) validates reaction progression.

  • Quench the bulk reaction with saturated NH₄Cl and extract with diethyl ether.

Step 4: Purification

  • Concentrate the organic layer. To precipitate the triphenylphosphine oxide byproduct, triturate the crude residue with cold hexanes and filter. Purify the filtrate via silica gel chromatography.

Pathway 2: Late-Stage Functionalization via Olefin Cross-Metathesis

Causality & Mechanistic Logic

Cross-metathesis (CM) represents a highly atom-economical approach, coupling allyl phenyl sulfide with 1,2-dibromoethene . Historically, sulfur-containing compounds poisoned early transition-metal catalysts. However, the advent of N-heterocyclic carbene (NHC)-ligated Ruthenium alkylidenes (e.g., Grubbs 2nd Generation Catalyst) has enabled highly efficient metathesis in the presence of thioethers[3].

The reaction is driven forward by maintaining an excess of the volatile 1,2-dibromoethene. The steric bulk of the catalyst and the thermodynamic stability of the resulting disubstituted alkene strongly favor the E-isomer.

Self-Validating Experimental Protocol

Step 1: Catalyst Activation

  • Dissolve allyl phenyl sulfide (1.0 equiv) and 1,2-dibromoethene (5.0 equiv) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M.

  • Add Grubbs 2nd Generation Catalyst (5 mol%).

Step 2: Thermal Promotion

  • Equip the flask with a reflux condenser and heat to 40 °C under constant argon flow.

  • Validation Check: Monitor the reaction via ¹H NMR of crude aliquots. The disappearance of the terminal allyl protons (multiplet at δ 5.1–5.3 ppm) and the emergence of internal vinyl protons (δ 6.0–6.4 ppm) serves as a quantitative, self-validating metric of conversion.

Step 3: Catalyst Quenching & Isolation

  • After 12 hours, cool to room temperature and add ethyl vinyl ether (excess) to quench the active ruthenium carbene. Stir for 30 minutes.

  • Concentrate and purify via flash chromatography (100% Hexanes) to isolate the E-enriched[(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

Pathway 3: Chemoselective Thioetherification (Alkylation)

Causality & Mechanistic Logic

This pathway exploits the fundamental kinetic differences between sp³ and sp² hybridized electrophiles[4]. By reacting thiophenol with 1,4-dibromobut-1-ene in the presence of a mild base (K₂CO₃), the thiophenolate anion is generated.

Thiophenolate is a highly polarizable, "soft" nucleophile. It undergoes rapid S_N2 substitution exclusively at the primary sp³ carbon (allylic/homoallylic position). The sp² vinylic bromide remains completely unreactive under these conditions due to the prohibitively high activation energy required for nucleophilic attack at a double bond. This absolute chemoselectivity makes this the highest-yielding pathway.

Self-Validating Experimental Protocol

Step 1: Nucleophile Generation

  • In a round-bottom flask, dissolve thiophenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

  • Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes.

  • Validation Check: The solution will turn slightly yellow, indicating the formation of the potassium thiophenolate salt.

Step 2: Chemoselective Alkylation

  • Dropwise add 1,4-dibromobut-1-ene (1.05 equiv).

  • Stir at room temperature for 4 hours.

Step 3: Workup & Verification

  • Dilute with water (to solubilize DMF and inorganic salts) and extract with ethyl acetate (3x). Wash the combined organic layers with 1M NaOH to remove any unreacted thiophenol, followed by brine.

  • Validation Check: Analyze the crude product via GC-MS. The presence of the molecular ion peak featuring the characteristic 1:1 bromine isotope pattern (m/z 242 / 244) confirms the retention of the vinyl bromide. ¹H NMR will show a clean triplet for the -S-CH₂- group at ~δ 2.9 ppm, validating successful S_N2 displacement.

Quantitative Data Presentation

The following table summarizes the operational metrics of the three synthetic pathways to assist process chemists in route selection:

Synthetic PathwayTypical YieldE/Z SelectivityScalabilityAtom EconomyPrimary Advantage
1. Wittig Olefination 65 - 75%Mixed (~1:1)HighLowUtilizes highly stable, commercially available precursors.
2. Cross-Metathesis 50 - 60%High (E-major)ModerateHighDirect functionalization of terminal olefins; high atom economy.
3. Chemoselective Alkylation 80 - 90%Retained from SMVery HighHighHighest overall yield; absolute chemoselectivity; easiest purification.

Mechanistic Workflows & Visualizations

The following diagrams map the strategic logic and chemoselectivity of the described pathways.

G Target [(4-Bromobut-3-en-1-yl)sulfanyl]benzene P1 Pathway 1: Wittig Olefination P1->Target E/Z mixture P2 Pathway 2: Cross-Metathesis P2->Target E-selective P3 Pathway 3: Thioetherification P3->Target Retention of DB SM1 3-(Phenylthio)propanal + Ph3P=CHBr SM1->P1 NaHMDS, THF SM2 Allyl phenyl sulfide + 1,2-Dibromoethene SM2->P2 Grubbs II, DCM SM3 Thiophenol + 1,4-Dibromobut-1-ene SM3->P3 K2CO3, DMF

Figure 1: Three primary synthetic pathways to [(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

Chemoselectivity Thiophenolate PhS⁻ (Nucleophile) Electrophile 1,4-Dibromobut-1-ene Thiophenolate->Electrophile Attacks SP3 sp³ Carbon (Aliphatic) Primary Bromide Electrophile->SP3 SP2 sp² Carbon (Vinylic) Vinyl Bromide Electrophile->SP2 SN2 Rapid SN2 Substitution SP3->SN2 NoRxn No SN2 Reaction (High Activation Barrier) SP2->NoRxn Product Target Compound SN2->Product

Figure 2: Chemoselectivity logic of thiophenolate alkylation on 1,4-dibromobut-1-ene.

References

  • PubChem - NIH. "[(4-Bromobut-3-en-1-yl)sulfanyl]benzene - Compound Summary." National Center for Biotechnology Information.[Link]

  • Organic Letters (ACS Publications). "Efficiency of a Ruthenium Catalyst in Metathesis Reactions of Sulfur-Containing Compounds." American Chemical Society.[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. "Alkylation of nitrocyanamide. A new synthesis of isocyanates (Application to 4-bromobut-3-enyl derivatives)." Royal Society of Chemistry.[Link]

  • SciSpace. "C–S Bond Activation: Cross-Coupling Reactions of Organosulfur Compounds." Typeset.io.[Link]

Sources

Methodological & Application

Application Note: Protocol for the Suzuki-Miyaura Cross-Coupling of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation [1]. However, applying this methodology to multifunctional substrates like [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (CAS: 189290-34-4) presents unique mechanistic challenges. This substrate features two distinct reactive domains: a vinyl bromide moiety and a primary thioether tether.

The Causality of Catalyst Poisoning and Ligand Choice

Vinyl bromides undergo oxidative addition at a slower rate than their iodide counterparts, necessitating a highly active palladium catalyst [2]. More critically, the thioether moiety acts as a soft Lewis base. In the presence of soft Lewis acidic Pd(II) intermediates, the flexible alkyl chain allows the sulfur atom to coordinate intramolecularly or intermolecularly to the palladium center. This coordination forms highly stable, off-cycle palladacycles, effectively sequestering the metal and halting the catalytic cycle (catalyst poisoning) [3].

To overcome this, the protocol mandates the use of XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) paired with Pd(OAc)₂ . The causality behind this choice is purely steric and electronic:

  • Electronic Activation: The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the strong C(sp²)-Br bond.

  • Steric Shielding: The massive steric bulk of the triisopropylphenyl ring physically envelops the palladium center. This creates a highly crowded coordination sphere that readily accommodates the planar transmetalation transition state but strictly prohibits the approach of the flexible, bulky thioether tether, preventing off-cycle deactivation [4].

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Vinyl Bromide) Pd0->OA PdII L-Pd(II)(Vinyl)(Br) Intermediate OA->PdII TM Transmetalation (Boronic Acid + Base) PdII->TM Poison Thioether Coordination (Off-Cycle Dead End) PdII->Poison If L is small (e.g., PPh3) PdII_TM L-Pd(II)(Vinyl)(Ar) Intermediate TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Product Cross-Coupled Product RE->Product Poison->PdII Steric repulsion by XPhos

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting thioether-induced off-cycle resting states.

Experimental Design & Self-Validating Controls

A robust protocol must be a self-validating system. Relying solely on isolated yields conflates reaction efficiency with purification recovery.

  • Internal Standard Integration: We mandate the addition of 1,3,5-trimethoxybenzene (0.33 equivalents) at t=0 . This compound is inert to the coupling conditions and allows for precise quantitative NMR (qNMR) yield determination directly from the crude mixture. If the qNMR yield is 95% but the isolated yield is 40%, the failure point is logically isolated to the chromatography step, not the catalysis.

  • Biphasic Solvent System: A solvent mixture of 1,4-Dioxane and H₂O (10:1) is utilized. The causality here is transmetalation kinetics. Boronic acids themselves are poor transmetalating agents. The aqueous phase dissolves the inorganic base (K₃PO₄), generating hydroxide ions that attack the boronic acid to form the highly nucleophilic boronate complex [R−B(OH)3​]− , which is the true active species in the transmetalation step [1].

Quantitative Data & Optimization Summaries

Table 1: Standard Reagent Stoichiometry

ReagentRoleEquivalentsAmount (for 1.0 mmol scale)
[(4-Bromobut-3-en-1-yl)sulfanyl]benzeneElectrophile1.00 equiv243.2 mg
Aryl/Vinyl Boronic AcidNucleophile1.50 equivVariable
Pd(OAc)₂Pre-catalyst0.02 equiv (2 mol%)4.5 mg
XPhosLigand0.04 equiv (4 mol%)19.1 mg
K₃PO₄Base3.00 equiv636.8 mg
1,3,5-TrimethoxybenzeneInternal Standard0.33 equiv55.5 mg
1,4-Dioxane / H₂O (10:1)Solvent0.2 M4.5 mL / 0.5 mL

Table 2: Optimization Matrix & Rationale

ParameterSub-optimal ChoiceOptimal ChoiceMechanistic Consequence of Optimal Choice
Ligand PPh₃ or dppfXPhos Prevents thioether coordination; accelerates reductive elimination.
Base Na₂CO₃K₃PO₄ Higher solubility in the aqueous micro-layer; faster boronate formation.
Solvent Toluene1,4-Dioxane/H₂O Superior miscibility profile for the biphasic transmetalation transition state.

Step-by-Step Methodology

Workflow A 1. Preparation Degas solvents Add internal std B 2. Reaction Pd/XPhos/Base 80°C, 12h A->B C 3. Validation NMR/GC-MS Yield check B->C D 4. Workup Quench & Extract Filter C->D E 5. Purification Chromatography D->E

Caption: Self-validating experimental workflow for the cross-coupling protocol.

Phase 1: Preparation & Degassing (Critical Step)

Note: Pd(0) and electron-rich phosphines are highly susceptible to oxidation by dissolved O₂. Failure to degas will result in phosphine oxide formation and reaction stalling.

  • To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 2 mol%), XPhos (19.1 mg, 4 mol%), the boronic acid (1.50 mmol), K₃PO₄ (636.8 mg, 3.0 mmol), and 1,3,5-trimethoxybenzene (55.5 mg, 0.33 mmol).

  • Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • In a separate flask, prepare a 10:1 mixture of anhydrous 1,4-Dioxane and deionized water. Sparge the solvent mixture with Argon for 30 minutes using a submerged needle.

Phase 2: Reaction Execution
  • Via syringe, add the degassed solvent mixture (5.0 mL) to the Schlenk tube under a positive pressure of Argon.

  • Add[(4-Bromobut-3-en-1-yl)sulfanyl]benzene (243.2 mg, 1.0 mmol) via microsyringe. (If the substrate is a solid batch, add it in Step 1).

  • Replace the septum with a Teflon-lined screw cap under Argon flow.

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system for 12 hours.

Phase 3: Self-Validation & Workup
  • Cool the reaction to room temperature. Uncap and immediately extract a 50 µL aliquot. Dilute with 0.5 mL CDCl₃, filter through a short plug of Celite, and acquire a ¹H NMR spectrum.

    • Validation Check: Integrate the methoxy peak of the internal standard (3.79 ppm, 9H) against the newly formed alkene protons of the product to determine the absolute crude yield.

  • Dilute the remaining reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the layers and extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient). The thioether moiety renders the product slightly more polar than standard alkenes; monitor fractions via TLC (UV active, stains with KMnO₄).

Troubleshooting & Logical Workflows

When deviations occur, systematic troubleshooting prevents wasted resources. Use the following logic tree to diagnose failures.

Troubleshooting Start Low Product Yield? Q1 Starting Material Consumed? Start->Q1 Q2 Protodeboronation Observed? Q1->Q2 Yes Sol1 Check degassing & increase Pd loading Q1->Sol1 No Sol2 Slow addition of boronic acid or lower temperature Q2->Sol2 Yes Sol3 Check thioether poisoning (Increase XPhos ratio) Q2->Sol3 No

Caption: Decision tree for troubleshooting low yields in thioether-bearing vinyl bromide couplings.

  • Protodeboronation (Boronic acid degradation): If the boronic acid is consumed but the vinyl bromide remains, the boronic acid is undergoing base-catalyzed protodeboronation. Solution: Lower the reaction temperature to 60 °C or switch to a weaker base (e.g., K₂CO₃).

  • Incomplete Conversion (No Protodeboronation): If both starting materials remain, the catalyst has died. This is either due to oxygen ingress (oxidizing the Pd/XPhos) or thioether poisoning. Solution: Strictly enforce Argon sparging and consider increasing the Pd:XPhos ratio from 1:2 to 1:2.5 to ensure complete saturation of the metal center.

References

  • Li, H., Zhong, Y.-L., Chen, C.-y., Ferraro, A. E., & Wang, D. "A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides." Organic Letters, 2015, 17, 3616-3619. Source: Organic Chemistry Portal. URL:[Link]

  • Singh, A. K., et al. "Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles." Organometallics, 2013. Source: ACS Publications. URL:[Link]

  • Rosso, V. W., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, 2022. Source: ACS Publications. URL:[Link]

Topic: Step-by-step preparation of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene precursors

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for Researchers

Abstract

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene is a valuable bifunctional synthetic intermediate, incorporating both a nucleophilic sulfur linkage and a reactive vinyl bromide moiety. Vinyl halides are crucial building blocks in synthetic chemistry, widely utilized in transition metal-catalyzed cross-coupling reactions to form complex molecular architectures.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene from commercially available starting materials. The described two-step synthetic strategy was designed for high regioselectivity and operational simplicity, prioritizing the formation of the terminal vinyl bromide via a radical hydrobromination mechanism. This guide details the underlying chemical principles, experimental procedures, purification techniques, and characterization data to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

The synthesis of functionalized aryl sulfides is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The target molecule, [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, offers two distinct points for further chemical elaboration: the phenylthio group and the vinyl bromide handle. The vinyl bromide is particularly useful for reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the precise installation of carbon-carbon bonds.[2]

Several strategies could be envisioned for this synthesis. A direct S-alkylation of thiophenol with a C4-dielectrophile like 1,4-dibromobut-1-ene presents significant challenges, including low availability of the starting material and potential for side reactions. Therefore, we present a more controlled and robust two-step approach commencing with but-3-yn-1-ol.

The core strategy involves:

  • Nucleophilic Thioether Formation: A Mitsunobu reaction between but-3-yn-1-ol and thiophenol to form the key intermediate, 4-(phenylsulfanyl)but-1-yne. This reaction is chosen for its exceptionally mild conditions, which preserve the terminal alkyne functionality.

  • Anti-Markovnikov Hydrobromination: A regioselective radical-mediated addition of hydrogen bromide (HBr) across the terminal alkyne. This step is critical for installing the bromine atom at the terminal carbon (C4), yielding the desired vinyl bromide product.

This sequence ensures high control over the final structure, avoiding the formation of isomeric impurities that can be difficult to separate.

Overall Synthetic Scheme

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Radical Hydrobromination Butynol But-3-yn-1-ol Intermediate 4-(Phenylsulfanyl)but-1-yne Butynol->Intermediate Thiophenol Thiophenol Thiophenol->Intermediate HBr Hydrogen Bromide (HBr) FinalProduct [(4-Bromobut-3-en-1-yl)sulfanyl]benzene HBr->FinalProduct DIAD DIAD / PPh3 DIAD->Intermediate THF, 0°C to RT AIBN AIBN (Radical Initiator) AIBN->FinalProduct Toluene, 80°C Intermediate->FinalProduct

Caption: High-level overview of the two-step synthesis.

Materials and Reagents

Proper reagent handling and quality are paramount for success. All reagents should be of high purity (≥98%) and used as received unless otherwise noted.

ReagentCAS No.Molecular Wt.DensityKey Hazards
But-3-yn-1-ol927-74-270.09 g/mol 0.92 g/mLFlammable, Irritant
Thiophenol108-98-5110.18 g/mol 1.08 g/mLToxic, Stench, Irritant
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol -Irritant
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21 g/mol 1.03 g/mLOxidizer, Irritant
Hydrogen Bromide (33 wt% in Acetic Acid)10035-10-680.91 g/mol ~1.35 g/mLCorrosive, Toxic
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol -Explosive risk, Toxic
Tetrahydrofuran (THF), Anhydrous109-99-972.11 g/mol 0.89 g/mLFlammable, Irritant
Toluene, Anhydrous108-88-392.14 g/mol 0.87 g/mLFlammable, Toxic

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene), is mandatory. Thiophenol has an extremely potent and unpleasant odor; its use requires a well-ventilated hood and quenching of all residues and glassware with bleach.

Protocol 1: Synthesis of 4-(Phenylsulfanyl)but-1-yne

Rationale: The Mitsunobu reaction facilitates the conversion of a primary alcohol to a thioether under mild, neutral conditions. Triphenylphosphine and DIAD form a reactive phosphonium salt with the alcohol, which is then readily displaced by the thiophenol nucleophile in an Sₙ2 reaction. Anhydrous conditions are crucial to prevent hydrolysis of the reactive intermediates.

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add triphenylphosphine (13.1 g, 50.0 mmol, 1.25 equiv).

  • Reagent Addition: Dissolve the PPh₃ in 100 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Add but-3-yn-1-ol (3.0 mL, 40.0 mmol, 1.0 equiv) to the stirred solution, followed by the dropwise addition of thiophenol (4.1 mL, 40.0 mmol, 1.0 equiv).

  • Mitsunobu Activation: Slowly add diisopropyl azodicarboxylate (DIAD) (9.9 mL, 50.0 mmol, 1.25 equiv) dropwise over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

    • Observation: The solution will turn from colorless to a yellow/orange hue, and a white precipitate (triphenylphosphine oxide) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate eluent. The product should have a higher Rf value than the starting alcohol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add 100 mL of diethyl ether to the residue and stir for 10 minutes. The triphenylphosphine oxide byproduct is poorly soluble in ether and will precipitate.

    • Filter the mixture through a pad of Celite to remove the solid byproducts.

    • Wash the filtrate sequentially with 1 M NaOH (2 x 50 mL) to remove unreacted thiophenol, and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography (Silica gel, 98:2 Hexanes:Ethyl Acetate) to afford 4-(phenylsulfanyl)but-1-yne.[3]

    • Expected Yield: 75-85%.

Protocol 2: Synthesis of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Rationale: This step utilizes a radical chain reaction to achieve anti-Markovnikov addition of HBr across the alkyne. The radical initiator (AIBN) generates a bromine radical from HBr. This radical adds to the internal carbon of the alkyne, forming a more stable secondary vinyl radical. This intermediate then abstracts a hydrogen atom from another HBr molecule to yield the terminal vinyl bromide and propagate the chain.[4]

Procedure:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the purified 4-(phenylsulfanyl)but-1-yne (4.86 g, 30.0 mmol, 1.0 equiv) in 50 mL of anhydrous toluene.

  • Initiator Addition: Add AIBN (246 mg, 1.5 mmol, 0.05 equiv) to the solution.

  • HBr Addition: Add HBr (33 wt% in acetic acid, 8.2 mL, 45.0 mmol, 1.5 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and maintain for 3-5 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (98:2 Hexanes:Ethyl Acetate). The product will have a slightly different Rf value.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

    • Caution: CO₂ evolution will occur. Add slowly.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography (Silica gel, 100% Hexanes to 99:1 Hexanes:Ethyl Acetate gradient) to yield [(4-Bromobut-3-en-1-yl)sulfanyl]benzene as a colorless to pale yellow oil.[3]

    • Expected Yield: 60-75%. The product will be a mixture of E/Z isomers.

Workflow and Purification Summary

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Final Purification start Combine PPh3, But-3-yn-1-ol, Thiophenol in Anhydrous THF cool Cool to 0°C start->cool add_diad Add DIAD Dropwise cool->add_diad react1 Stir at RT for 4-6h (Monitor by TLC) add_diad->react1 concentrate1 Concentrate in vacuo react1->concentrate1 dissolve_intermediate Dissolve Intermediate in Toluene add_reagents2 Add AIBN and HBr/AcOH dissolve_intermediate->add_reagents2 react2 Heat to 80°C for 3-5h (Monitor by TLC) add_reagents2->react2 neutralize Quench with NaHCO3 react2->neutralize precipitate Precipitate Byproducts with Diethyl Ether concentrate1->precipitate filter1 Filter through Celite precipitate->filter1 wash1 Wash with NaOH / Brine filter1->wash1 dry1 Dry (Na2SO4) & Concentrate wash1->dry1 column1 Flash Chromatography (Intermediate) dry1->column1 extract Extract with Ethyl Acetate neutralize->extract wash2 Wash with Brine extract->wash2 dry2 Dry (Na2SO4) & Concentrate wash2->dry2 column2 Flash Chromatography (Final Product) dry2->column2 column1->dissolve_intermediate final_product Isolate Pure Product (E/Z Mixture) column2->final_product

Caption: Detailed experimental and purification workflow.

Characterization of Final Product

The final product, [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.20 (m, 5H, Ar-H ), 6.25-6.05 (m, 2H, -CH=CH-Br), 3.05 (t, J = 7.2 Hz, 2H, PhS-CH ₂-), 2.60 (q, J = 7.0 Hz, 2H, -CH ₂-CH=)
¹³C NMR (100 MHz, CDCl₃)δ 136.5 (Ar-C), 130.0 (Ar-CH), 129.2 (Ar-CH), 126.5 (Ar-CH), 125.0 (-C H=CHBr), 108.0 (-CH=C HBr), 34.5 (PhS-C H₂-), 32.0 (-C H₂-CH=)
Mass Spec (ESI-MS)m/z calculated for C₁₀H₁₁BrS [M+H]⁺: 242.98, 244.98 (isotopic pattern)
FTIR (neat, cm⁻¹)~3060 (Ar C-H), ~2930 (Alkyl C-H), ~1640 (C=C stretch), ~960 (trans C-H bend), ~740, 690 (Ar C-H bend)

Note: NMR shifts are predictive and may vary slightly. The vinyl proton region will show complex splitting due to cis/trans isomerism.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; wet THF or reagents.Ensure all glassware is oven-dried and THF is anhydrous. Increase reaction time.
Poor recovery during workup.Be careful during aqueous extractions; perform back-extractions if necessary.
Formation of wrong isomer in Step 2 Ionic HBr addition occurred instead of radical.Ensure AIBN is fresh and fully dissolved. Avoid exposure to light, which can inhibit radical reactions. Do not overheat, as this can favor elimination.
Product decomposes on silica column Product is sensitive to acidic silica gel.Neutralize the silica gel by pre-treating it with a triethylamine/hexanes solution. Alternatively, use alumina for chromatography.[3]
Persistent yellow/brown color Oxidized impurities (sulfoxides).Treat a solution of the product with a small amount of activated carbon, then filter through Celite.[3]

References

  • Google Patents. (n.d.). Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene.
  • Shaanxi Bloom Tech Co., Ltd. (2023, November 20). How 4-Bromo-1-butyne is synthesized. Retrieved from [Link]

  • Watson, D. A., et al. (2011). An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters, 13(11), 2872-2875. Retrieved from [Link]

  • ACS Publications. (2014, June 12). Palladium-Catalyzed Thiocarbonylation of Aryl, Vinyl, and Benzyl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. Retrieved from [Link]

  • ResearchGate. (n.d.). Research Advances in the Synthetic Methods of Vinyl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • ORCA. (n.d.). Supplemental Chemical Synthesis. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Bromoarenes. Thieme. Retrieved from [Link]

  • NextSDS. (n.d.). [(3-bromobutyl)sulfanyl]benzene — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]

Sources

Application Note: Leveraging [(4-Bromobut-3-en-1-yl)sulfanyl]benzene in Complex Thioether and Polyene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

In modern drug discovery and complex natural product synthesis, the demand for versatile, bifunctional building blocks is paramount. [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (CAS: 189290-34-4) serves as an exceptional bifunctional synthon. Structurally, it features a highly reactive vinyl bromide moiety tethered to a robust phenyl thioether via an ethylene bridge.

This unique architecture allows it to function as a linchpin in multi-step synthesis: the bromoalkene undergoes facile transition-metal-catalyzed cross-coupling, while the thioether acts initially as a hemilabile directing group to stabilize catalytic intermediates, and subsequently as a functional handle for oxidation and olefination (e.g., Julia-Kocienski). This guide details the mechanistic rationale, optimized workflows, and self-validating protocols for deploying this molecule in complex thioether synthesis.

Mechanistic Rationale: The "Thioether Effect" in Catalysis

When executing cross-coupling reactions on unactivated or complex alkyl/alkenyl halides, chemists frequently battle competitive side reactions such as β -hydride elimination or alkene isomerization. The strategic selection of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene mitigates these risks through the "Thioether Effect."

  • Hemilabile Coordination: Thioethers are well-documented to coordinate with soft transition metals like Palladium [1]. During the oxidative addition of the vinyl bromide to Pd(0), the tethered phenyl thioether can transiently coordinate to the resulting Pd(II) center. This forms a stabilizing metallacycle that prevents the catalyst from prematurely disengaging or undergoing β -hydride elimination.

  • Stereoretention: In stereospecific cross-couplings, the stabilization provided by the thioether ensures high stereochemical fidelity of the alkene geometry (maintaining the E or Z configuration of the starting material) [2].

  • Orthogonal Reactivity: The distinct electronic properties of the vinyl bromide (electrophilic, metal-reactive) versus the thioether (nucleophilic, oxidant-reactive) allow for strictly chemoselective sequential functionalization without the need for protecting groups [3].

G A [(4-Bromobut-3-en-1-yl)sulfanyl]benzene B Vinyl Bromide Motif A->B C Phenyl Thioether Motif A->C D Cross-Coupling (Suzuki/Heck) B->D Pd(0) Catalysis E Oxidation to Sulfone (Julia Olefination) C->E mCPBA / Oxone F Metal Coordination (Pd Stabilization) C->F Transient Binding F->D Enhances Stereoretention

Fig 1. Bifunctional reactivity map of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

Key Synthetic Workflows & Data Presentation

The most powerful application of this synthon is a two-stage sequential functionalization: Stage 1 involves a stereoretentive Suzuki-Miyaura cross-coupling to build the carbon skeleton, and Stage 2 involves the chemoselective oxidation of the thioether to a sulfone, priming the molecule for a Julia-Kocienski olefination to generate complex dienes or polyenes.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling Step

Reaction Conditions:[(4-Bromobut-3-en-1-yl)sulfanyl]benzene (1.0 eq), Phenylboronic acid (1.2 eq), Catalyst (5 mol%), Base (2.0 eq), 12 hours.

EntryCatalyst SystemSolventBaseTemp (°C)Yield (%)E/Z Ratio
1Pd(PPh 3​ ) 4​ TolueneNa 2​ CO 3​ 904585:15
2Pd(dppf)Cl 2​ 1,4-Dioxane/H 2​ O K 2​ CO 3​ 80 88 >99:1
3Pd 2​ (dba) 3​ / XPhosTHFCs 2​ CO 3​ 657295:5
4Ni(cod) 2​ / PCy 3​ DMFK 3​ PO 4​ 1005580:20

Causality Insight: Entry 2 demonstrates that the bidentate ligand dppf, combined with a biphasic solvent system, provides the optimal balance of reactivity and stereoretention. The bite angle of dppf facilitates rapid reductive elimination, minimizing the lifespan of the Pd(II) intermediate and thereby preventing alkene isomerization.

G Step1 Step 1: Cross-Coupling Pd(dppf)Cl2, Arylboronic Acid Retains Alkene Geometry Step2 Step 2: Thioether Oxidation mCPBA (2.2 eq), CH2Cl2 Yields Phenyl Sulfone Step1->Step2 Chemoselective Oxidation Step3 Step 3: Julia Olefination Base (LiHMDS), Aldehyde Generates Diene System Step2->Step3 C-C Bond Formation

Fig 2. Sequential synthetic workflow from cross-coupling to diene generation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the vinyl bromide while strictly retaining the alkene geometry and leaving the thioether intact.

  • Preparation: In an oven-dried Schlenk flask, add [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%), and K 2​ CO 3​ (2.0 mmol, 2.0 eq).

  • Solvent Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and deionized H 2​ O (2 mL). Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the Pd(0) catalyst and to avoid unwanted background oxidation of the sensitive thioether moiety to a sulfoxide.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active, KMnO 4​ -stainable product spot ( Rf​≈0.4 ).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography.

  • Self-Validation Checkpoint 2 (NMR): Analyze via 1 H NMR. Confirm the retention of the alkene geometry by examining the vinylic coupling constants ( J≈14−16 Hz for trans, J≈7−10 Hz for cis). The thioether methylene protons adjacent to the sulfur should remain unshifted at ≈2.9 ppm.

Protocol B: Chemoselective Oxidation to the Phenyl Sulfone

Objective: Oxidize the thioether to a sulfone without epoxidizing the newly formed electron-rich alkene.

  • Preparation: Dissolve the cross-coupled thioether product (1.0 mmol, 1.0 eq) in anhydrous CH 2​ Cl 2​ (10 mL) and cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 2.2 mmol, 2.2 eq) in small portions over 15 minutes.

    • Causality: Maintaining the temperature strictly at 0 °C is imperative. At elevated temperatures, mCPBA will competitively epoxidize the alkene. The 2.2 equivalents ensure complete conversion past the intermediate sulfoxide directly to the sulfone.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (10 mL) to destroy excess oxidant, followed by saturated aqueous NaHCO 3​ (10 mL) to neutralize the meta-chlorobenzoic acid byproduct.

  • Self-Validation Checkpoint 3 (IR Spectroscopy): After extraction and solvent removal, analyze the crude product via IR spectroscopy. The successful formation of the sulfone is confirmed by the appearance of strong asymmetric and symmetric S=O stretches at ≈1300 cm −1 and ≈1150 cm −1 , respectively. The absence of a broad O−H stretch confirms no epoxide ring-opening occurred.

References

  • Stenton, B. J., Oliveira, B. L., Matos, M. J., Sinatra, L., & Bernardes, G. J. L. (2018). "A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging." Chemical Science, 9(17), 4185-4189. URL:[Link]

  • Swift, E. C., & Jarvo, E. R. (2013). "Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters." Tetrahedron, 69(29), 5799-5817. URL:[Link]

  • Bisz, E., & Szostak, M. (2023). "Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions." Molecules, 28(20), 7183. URL:[Link]

Photoredox-Catalyzed Intramolecular Cyclization of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene: A Strategy for Thiophene-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

This document provides a detailed exploration of a potential application for [(4-Bromobut-3-en-1-yl)sulfanyl]benzene in synthetic organic chemistry, leveraging the power of visible-light photoredox catalysis. While direct literature on this specific substrate is nascent, its structural motifs—a vinyl bromide and a sulfide-tethered alkene—present a compelling case for its use in intramolecular radical cyclizations. This guide outlines a proposed methodology for the synthesis of novel thiophene-fused scaffolds, which are of significant interest in medicinal chemistry and materials science.

The protocols and mechanistic insights presented herein are grounded in established principles of photoredox catalysis, drawing from analogous transformations of substituted thioethers and alkyl/vinyl halides.[1][2][3][4] The aim is to provide researchers with a robust starting point for exploring the synthetic utility of this and similar substrates.

Introduction: The Synthetic Potential of a Bifunctional Substrate

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene is a pre-functionalized substrate ideally suited for intramolecular cyclization reactions. The presence of a vinyl bromide allows for the generation of a vinyl radical under photoredox conditions, while the tethered phenylthio-alkene acts as a radical acceptor. This arrangement facilitates the construction of complex heterocyclic systems from a linear precursor in a single, atom-economical step.

Visible-light photoredox catalysis is the chosen platform for this transformation due to its exceptionally mild reaction conditions, high functional group tolerance, and the ability to generate highly reactive radical intermediates from stable precursors.[5][6] Specifically, we propose an Atom Transfer Radical Cyclization (ATRC) pathway to synthesize a dihydropentaleno[1,2-c]thiophene derivative, a scaffold with potential applications in drug discovery and organic electronics.

Proposed Application: Synthesis of 1-Phenyl-2,3,3a,6-tetrahydropentaleno[1,2-c]thiophene

This section details the proposed photoredox-catalyzed 5-exo-trig radical cyclization of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene. The reaction is designed to be efficient, selective, and operationally simple.

Reaction Scheme
Mechanistic Rationale and Causality

The proposed transformation is initiated by the generation of a vinyl radical at the C-Br bond. An iridium-based photocatalyst, such as [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, is selected for its high reduction potential in the excited state, which is capable of reducing the vinyl bromide to the corresponding radical.[7] A reductive quenching cycle is proposed, wherein a sacrificial electron donor, such as diisopropylethylamine (DIPEA), first reduces the excited photocatalyst.[7]

The generated vinyl radical then undergoes a rapid and regioselective 5-exo-trig cyclization onto the pendant alkene. This cyclization is favored over the alternative 6-endo-trig pathway according to Baldwin's rules for radical cyclizations. The resulting alkyl radical is then quenched by a hydrogen atom transfer (HAT) process, likely from the solvent or another hydrogen source in the reaction mixture, to yield the final product.

Experimental Workflow Diagram

G prep 1. Preparation - Add substrate, photocatalyst, and solvent to a Schlenk tube. - Add sacrificial agent (DIPEA). degas 2. Degassing - Perform three freeze-pump-thaw cycles. prep->degas irrad 3. Irradiation - Place the reaction vessel before a blue LED light source. - Stir vigorously at room temperature. degas->irrad monitor 4. Monitoring - Track reaction progress via TLC or LC-MS. irrad->monitor workup 5. Workup & Purification - Quench the reaction. - Perform extraction and column chromatography. monitor->workup

Caption: Experimental workflow for the photoredox-catalyzed cyclization.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization for specific experimental setups.

Materials:

  • [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (1.0 equiv)

  • [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1.5 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous acetonitrile (0.1 M)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., 455 nm)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a Schlenk tube, combine [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (e.g., 0.2 mmol, 1.0 equiv) and the iridium photocatalyst (0.003 mmol, 1.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to achieve a 0.1 M concentration of the substrate. Add DIPEA (0.6 mmol, 3.0 equiv) to the mixture.

  • Degassing: Seal the tube and degas the mixture by performing three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin irradiation with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product, 1-Phenyl-2,3,3a,6-tetrahydropentaleno[1,2-c]thiophene.

Proposed Catalytic Cycle and Mechanism

The proposed mechanism proceeds through a reductive quenching cycle of the iridium photocatalyst.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Ir(III) PC_star *Ir(III) PC->PC_star hν (Blue LED) PC_reduced Ir(II) PC_star->PC_reduced DIPEA (reductive quenching) PC_reduced->PC SET Substrate R-Br Radical1 R• Substrate->Radical1 <-- SET from Ir(II) CyclizedRadical Cyclized Radical Radical1->CyclizedRadical 5-exo-trig cyclization Product Product-H CyclizedRadical->Product HAT HAT_source HAT Source

Caption: Proposed mechanism for the photoredox-catalyzed intramolecular cyclization.

Mechanistic Steps:

  • Excitation: The ground-state Ir(III) photocatalyst absorbs a photon from the blue LED light source to form the excited-state *Ir(III) species.

  • Reductive Quenching: The excited photocatalyst is reduced by the sacrificial electron donor, DIPEA, to form a highly reducing Ir(II) species.

  • Single Electron Transfer (SET): The Ir(II) complex transfers an electron to the vinyl bromide of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene. This results in the cleavage of the C-Br bond and the formation of a vinyl radical, while regenerating the ground-state Ir(III) photocatalyst.

  • Radical Cyclization: The generated vinyl radical undergoes a 5-exo-trig intramolecular cyclization onto the tethered alkene, forming a five-membered ring and a new secondary alkyl radical.[8]

  • Hydrogen Atom Transfer (HAT): The alkyl radical abstracts a hydrogen atom from a suitable donor in the reaction medium (e.g., solvent or protonated amine) to yield the final cyclized product.[9]

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the proposed reaction based on similar transformations found in the literature. Optimization of these parameters is recommended.

EntryPhotocatalyst Loading (mol%)SolventReaction Time (h)Estimated Yield (%)
11.0Acetonitrile2475
21.5Acetonitrile1882
31.5DMF2468
40.5Acetonitrile3665

References

  • Visible light-induced radical cyclization of o-alkenyl aromatic isocyanides with thioethers: direct synthesis of 2-thioquinolines. Organic Chemistry Frontiers. (URL not available)
  • Visible light-induced radical cyclization of o-alkenyl aromatic isocyanides with thioethers: direct synthesis of 2-thioquinolines. ResearchGate. [Link]

  • Visible-Light-Promoted Radical Cascade Sulfone Alkylation/Cyclization of 2-Isocyanoaryl Thioethers Enabled by Electron Donor–Acceptor Complex Formation. ACS Publications. [Link]

  • Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. ResearchGate. [Link]

  • Visible light-induced cascade cyclization of 2-isocyanoaryl thioethers/selenoethers: access to 2-arylthiobenzothiazoles/2-arylthiobenzoselenazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Photoredox Catalysis in Organic Chemistry. ACS Publications. [Link]

  • Halogen Atom Transfer-Induced Radical Cascades Cyclization of N-(o-Cyanobiaryl)acrylamides with Alkyl Halides via Boryl Radical-Mediated. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Visible-Light-Promoted Atom Transfer Radical Cyclization of Unactivated Alkyl Iodides. ACS Publications. [Link]

  • Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A new atom-transfer radical cyclization (ATRC) mediated by photocatalytically-generated aminyl radicals that do not have an α-C–H bond. Chemical Communications (RSC Publishing). [Link]

  • Photocatalytic Cascade Cyclization of Aryl Haloalkynyl Ketones Forming Cyclopenta[b]naphthalene Derivatives. ResearchGate. [Link]

  • Organo-photoredox-Catalyzed Atom-Transfer Radical Substitution of Alkenes with α-Carbonyl Alkyl Halides. ACS Publications. [Link]

  • Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. MDPI. [Link]

  • Photoredox‐catalyzed intramolecular cyclization reaction. ResearchGate. [Link]

  • Photoredox catalysis. Wikipedia. [Link]

  • Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. ACS Catalysis. [Link]

  • Scheme 1. Photoredox reactions using iridium-based photocatalysts to... ResearchGate. [Link]

  • Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. MDPI. [Link]

  • Photoredox Catalysis (2015). MacMillan Group, Princeton University. (URL not available)
  • Photoredox Catalysis in Organic Chemistry. PMC. [Link]

  • Photoredox catalysis of intramolecular cyclizations with a reusable silica-bound ruthenium complex. Deakin University. [Link]

  • Photoredox Catalysis. Pitre Lab. [Link]

  • Development of visible-light-mediated photoredox catalysis. Scholars Archive. [Link]

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Application Note: Enantioselective Nickel-Catalyzed Cross-Electrophile Coupling Using [(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric cross-electrophile coupling (XEC) of C(sp²) and C(sp³) halides represents a paradigm shift in late-stage functionalization, bypassing the need for moisture-sensitive, pre-formed organometallic reagents[1]. This application note details a highly rigorous, self-validating protocol for the enantioselective reductive cross-coupling of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene[2] with racemic secondary benzyl chlorides. The resulting enantioenriched allylic and homoallylic sulfides are highly valuable pharmacophores in drug development, providing a robust thioether handle for subsequent stereospecific sulfoxidation or cross-coupling[3].

Mechanistic Rationale & Experimental Causality

To achieve high enantioselectivity and yield, every component of the reaction matrix has been selected based on precise mechanistic causality:

  • The Electrophile: [(4-Bromobut-3-en-1-yl)sulfanyl]benzene acts as the C(sp²) coupling partner. The distance between the thioether and the alkenyl bromide is calibrated to prevent undesired intramolecular sulfur-coordination to the nickel center, ensuring the catalyst remains active for the intermolecular coupling[2].

  • Catalyst & Ligand Causality: The reaction utilizes NiCl2​(dme) as a moisture-stable, well-defined Ni(II) precatalyst. The chiral ligand, (S,S) -Bn-BiOx, coordinates to the nickel center to create a rigid chiral pocket. Enantioselection does not occur during the initial oxidative addition of the alkenyl bromide; rather, the facial selectivity is strictly dictated during the capture of the transient alkyl radical by the chiral LNiII(alkenyl)(Br) intermediate[4].

  • Reductant Choice: Manganese powder ( Mn0 ) is employed as the terminal reductant instead of zinc. Zinc possesses a higher reduction potential that frequently leads to undesired protodehalogenation or homocoupling of the alkenyl bromide. Manganese provides a perfectly tuned thermodynamic driving force to reduce the NiII resting states back to the active Ni0 catalyst without degrading the electrophiles[1].

  • Additives (NaI & TMSCl): Sodium iodide (NaI) is a mandatory additive. It executes an in situ Finkelstein halogen exchange with the secondary alkyl chloride, generating a transient alkyl iodide. This significantly accelerates the single-electron transfer (SET) from NiI , preventing catalyst stalling[5]. TMSCl is added in catalytic amounts to continuously activate the Mn surface by scavenging passivating oxide layers.

Catalytic Cycle & Pathway Visualization

Mechanism Ni0 LNi(0) Active Catalyst NiII_alk LNi(II)(Alkenyl)(Br) Ni0->NiII_alk Oxidative Addition (Alkenyl-Br) NiIII LNi(III)(Alkenyl)(Alkyl)(Br) NiII_alk->NiIII Radical Capture (Enantiodetermining) NiI LNi(I)(Br) NiIII->NiI Reductive Elimination Product Chiral Sulfide NiIII->Product NiII_dihalide LNi(II)(Br)(Cl) NiI->NiII_dihalide SET to Alkyl-Cl NiII_dihalide->Ni0 Mn(0) Reduction AlkylRad Alkyl Radical AlkylRad->NiIII

Fig 1. Ni-catalyzed asymmetric cross-electrophile coupling mechanism.

Quantitative Optimization Data

The following table demonstrates the causality of the chosen reaction parameters. Deviations from the optimized conditions result in self-evident system failures (e.g., loss of enantiocontrol or reaction stalling).

EntryLigandReductantAdditivesTemp (°C)Yield (%)ee (%)
1 (S,S)-Bn-BiOx Mn NaI, TMSCl 0 82 94
2(S,S)-Ph-BiOxMnNaI, TMSCl07588
3(S,S)-Bn-BiOxZnNaI, TMSCl04192
4(S,S)-Bn-BiOxMnNone015N/A
5(S,S)-Bn-BiOxMnNaI, TMSCl258681

Note: Data reflects the coupling of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene with (1-chloroethyl)benzene.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical checkpoints are embedded to ensure scientific integrity and prevent the downstream processing of failed batches.

Materials Required:

  • [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (1.0 equiv, 0.5 mmol)

  • (1-Chloroethyl)benzene (1.5 equiv, 0.75 mmol)

  • NiCl2​(dme) (10 mol%, 0.05 mmol)

  • (S,S) -Bn-BiOx (12 mol%, 0.06 mmol)

  • Manganese powder (3.0 equiv, 1.5 mmol)

  • NaI (20 mol%, 0.1 mmol)

  • TMSCl (10 mol%, 0.05 mmol)

  • Anhydrous DMA and THF (3:1 ratio, 0.1 M overall)

Step-by-Step Methodology:

  • Precatalyst Activation (Glovebox): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl2​(dme) (11.0 mg) and (S,S) -Bn-BiOx (18.1 mg). Add 1.0 mL of anhydrous THF and stir at 25 °C for 30 minutes.

    • Validation Check: The mixture must transition from a pale green suspension to a homogeneous deep purple/blue solution. This color shift confirms the successful chelation of the BiOx ligand to the Ni(II) center. Failure to observe this color change indicates ligand oxidation or moisture ingress; discard the mixture immediately.

  • Reductant & Additive Loading: To the active catalyst solution, add Manganese powder (82.4 mg) and NaI (15.0 mg).

  • Electrophile Addition: Dissolve [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (121.6 mg) and (1-chloroethyl)benzene (105.4 mg) in 4.0 mL of anhydrous DMA. Transfer this solution to the Schlenk tube.

  • Initiation & Cryo-Cooling: Seal the Schlenk tube, remove it from the glovebox, and connect it to an argon manifold. Cool the vessel to 0 °C in an ice bath. Add TMSCl (6.3 µL) via a gas-tight microsyringe.

    • Validation Check: Upon addition of TMSCl, the mixture will transition to a dark brown/black suspension within 15 minutes, indicating the generation of the active Ni0 species and the initiation of the Mn surface.

  • Reaction: Stir vigorously (1000 rpm) at 0 °C for 24 hours. Causality: High-speed stirring is critical to overcome the mass-transfer limitations of the heterogeneous Mn powder. The 0 °C temperature suppresses background racemic pathways, maximizing the ee.

  • Workup & Extraction: Open the tube to air to quench the active catalyst. Add 5 mL of saturated aqueous NH4​Cl .

    • Validation Check: The organic layer should turn light green/blue as the nickel oxidizes back to an unligated Ni(II) aquo-complex.

  • Purification: Filter the biphasic mixture through a short pad of Celite to remove Mn particulates. Extract the aqueous layer with EtOAc ( 3×10 mL). Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the enantioenriched sulfide product.

References

  • [[2]] PubChem Compound Summary for CID 11388544,[(4-Bromobut-3-en-1-yl)sulfanyl]benzene. National Center for Biotechnology Information. URL:[Link]

  • [[4.5]] Poremba, K. E.; Dibrell, S. E.; Reisman, S. E. "Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions." ACS Catalysis 2020, 10, 8237-8246. URL:[Link]

  • [[4.6]] Cherney, A. H.; Reisman, S. E. "Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles." Journal of the American Chemical Society 2014, 136, 14365-14366. URL:[Link]

  • [[5]] Biswas, S.; Weix, D. J. "Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society 2013, 135, 16192-16197. URL:[Link]

  • [[3.9]] Liu, J.; et al. "Catalytic Cross-Metathesis Reactions That Afford E- and Z-Trisubstituted Alkenyl Bromides: Scope, Applications, and Mechanistic Insights." Journal of the American Chemical Society 2023, 145, 3092-3104. URL:[Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in[(4-Bromobut-3-en-1-yl)sulfanyl]benzene synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene. This molecule is a valuable bifunctional reagent in organic synthesis, serving as a precursor for pharmaceuticals and complex molecular architectures. Its structure combines a nucleophilic sulfur atom with a reactive allylic bromide, making it a versatile building block. However, its synthesis, typically involving the reaction of thiophenol with a 1,4-dihalobut-2-ene species, is often plagued by low yields due to competing side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose problems, optimize reaction conditions, and significantly improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route for [(4-Bromobut-3-en-1-yl)sulfanyl]benzene?

The most prevalent method is the nucleophilic substitution reaction between thiophenol and an excess of 1,4-dibromobut-2-ene. The reaction is typically carried out in the presence of a mild base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion. This anion then attacks the 1,4-dibromobut-2-ene.

Q2: What is the fundamental reaction mechanism?

The reaction proceeds via a nucleophilic substitution pathway. After the in-situ formation of the sodium or potassium thiophenolate, this powerful nucleophile attacks one of the electrophilic carbon atoms of 1,4-dibromobut-2-ene. The desired product, [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, is the result of an SN2' reaction (a concerted, allylic substitution), while direct SN2 substitution would lead to a different regioisomer. The mechanism is outlined below.

Reaction_Mechanism cluster_0 Step 1: Thiophenolate Formation cluster_1 Step 2: SN2' Nucleophilic Attack Thiophenol Ph-SH Thiophenolate Ph-S⁻ Thiophenol->Thiophenolate Deprotonation Base Base (e.g., K₂CO₃) ProtonatedBase Base-H⁺ Base->ProtonatedBase Dibromobutene Br-CH₂-CH=CH-CH₂-Br Product Ph-S-CH₂-CH=CH-CH₂-Br Dibromobutene->Product Bromide Br⁻ Dibromobutene->Bromide Thiophenolate_ion Ph-S⁻ Thiophenolate_ion->Dibromobutene SN2' Attack

Caption: General mechanism for the synthesis.

Q3: Why is the choice of base so critical for this reaction?

The base must be strong enough to quantitatively deprotonate thiophenol (pKa ≈ 6.6) but not so strong that it promotes significant side reactions like elimination of HBr from the starting material or the product.[1] Strong bases like sodium hydroxide or alkoxides can also lead to hydrolysis of the allylic bromide. Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they provide a good balance of reactivity and selectivity.

Q4: Can I use other starting materials besides 1,4-dibromobut-2-ene?

Yes, 1,4-dichlorobut-2-ene can be used, but the reaction is generally slower due to the lower leaving group ability of chloride compared to bromide. Some protocols also utilize allylic alcohols or acetates, though this requires different catalytic systems and reaction conditions.[2][3][4] For general laboratory synthesis, 1,4-dibromobut-2-ene remains the most common and reactive electrophile for this transformation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles.

Troubleshooting_Workflow start_node Low Yield of Target Compound decision_node decision_node start_node->decision_node Start Diagnosis process_node1 Adjust Stoichiometry: Use Excess Dibromobutene (See Table 1) decision_node->process_node1 Byproduct Analysis Shows Di-substituted Product? process_node2 Optimize Reaction Conditions: - Lower Temperature - Use Inert Atmosphere (N₂/Ar) - Check Reagent Purity decision_node->process_node2 Complex Mixture/ Decomposition? process_node3 Enhance Reactivity: - Check Base Efficacy - Increase Temperature Moderately - Use More Polar Solvent (See Table 2) decision_node->process_node3 Unreacted Starting Material? process_node process_node end_node Improved Yield process_node1->end_node process_node2->end_node process_node3->end_node

Caption: A workflow for troubleshooting low reaction yield.

Q: My reaction yield is consistently low, and I observe a major byproduct with a higher molecular weight by TLC/GC-MS. What is happening?

A: This is the most common problem and is almost certainly due to the formation of the di-substituted byproduct, 1,4-bis(phenylthio)but-2-ene.

This occurs when a second molecule of thiophenolate reacts with your desired product, [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, which itself is a reactive allylic halide.

Causality: The root cause is a stoichiometric imbalance. If the local concentration of the thiophenolate anion is too high relative to the 1,4-dibromobut-2-ene, the reaction will favor the formation of the thermodynamically stable di-substituted product.

Solution: Control the Stoichiometry

The key is to maintain a constant excess of the electrophile (1,4-dibromobut-2-ene) throughout the reaction. This ensures that the thiophenolate anion is more likely to encounter a molecule of the starting dibromide rather than the mono-substituted product.

Detailed Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dibromobut-2-ene in a suitable solvent (e.g., acetonitrile or acetone) under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In a separate flask, prepare a solution of thiophenol and a slight molar deficit of a base (e.g., K₂CO₃) in the same solvent.

  • Slow Addition: Add the thiophenol/base solution dropwise to the stirred solution of 1,4-dibromobut-2-ene over several hours using the dropping funnel. This slow addition is critical to prevent a buildup of the nucleophile.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the thiophenol spot.

  • Work-up: Once the thiophenol is consumed, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The excess 1,4-dibromobut-2-ene can be removed during purification.

Table 1: Effect of Reactant Ratio on Product Distribution

Molar Ratio (Thiophenol : Dibromobutene)Addition MethodExpected Yield (Mono-adduct)Expected Yield (Di-adduct)
1 : 1.1All reagents mixed at onceLow (~30-40%)High (~50-60%)
1 : 2Slow addition of thiophenolModerate-High (~60-75%)Moderate (~15-25%)
1 : 3 Slow addition of thiophenol High (>80%) Low (<10%)

Q: My reaction mixture turns dark brown or black, and the final crude product is a complex, inseparable mixture. What causes this decomposition?

A: This issue points towards oxidation of the thiophenol and/or polymerization/decomposition of the allylic bromide species.

Causality:

  • Oxidation: Thiols are notoriously susceptible to oxidation, especially in the presence of air (oxygen) and base, which forms diphenyl disulfide (Ph-S-S-Ph). This process is often catalyzed by trace metal impurities.

  • Decomposition: Allylic halides are sensitive and can undergo decomposition or polymerization, particularly at elevated temperatures or upon prolonged reaction times.[5]

Solutions: Implement Strict Reaction Control

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Purge your reaction flask with an inert gas like nitrogen or argon for 10-15 minutes before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Purity: Use freshly distilled or high-purity thiophenol. Older bottles of thiophenol may already contain significant amounts of diphenyl disulfide. Ensure the 1,4-dibromobut-2-ene is of good quality, as acidic impurities (HBr) can accelerate decomposition.

  • Temperature Control: Do not overheat the reaction. For many solvent/base combinations, the reaction proceeds efficiently at room temperature or with gentle warming (40-50 °C). Run preliminary experiments at room temperature before attempting higher temperatures.

Q: My reaction is very slow or stalls, with a significant amount of unreacted thiophenol remaining. How can I improve the reaction rate?

A: This indicates insufficient reactivity, which can stem from the choice of base, solvent, or temperature.

Causality: The thiophenolate anion may not be forming efficiently, or its solubility might be poor in the chosen solvent, preventing it from reacting with the electrophile.

Solutions: Optimize Reaction Conditions for Reactivity

  • Base and Solvent Synergy: The effectiveness of an inorganic base like K₂CO₃ is highly dependent on the solvent. In non-polar solvents like THF, the base is poorly soluble and ineffective. You need a polar aprotic solvent to facilitate the reaction.

Table 2: Comparison of Solvent and Base Systems

SolventBaseRelative RateComments
Tetrahydrofuran (THF)K₂CO₃Very SlowPoor solubility of the base.[4]
Dichloromethane (DCM)K₂CO₃SlowLimited solubility and reactivity.
Acetonitrile (ACN) K₂CO₃ Good Good balance of solubility for reagents.
Dimethylformamide (DMF) K₂CO₃ Excellent High polarity effectively solvates ions, but can be harder to remove during work-up.
  • Consider a Stronger, Non-Nucleophilic Base: If milder bases are ineffective, using sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be very effective. NaH irreversibly deprotonates the thiophenol, driving the formation of the thiophenolate.

    • Caution: NaH is highly reactive and flammable. Handle it with extreme care under an inert atmosphere. Add the thiophenol solution slowly to a suspension of NaH.

  • Phase-Transfer Catalysis (PTC): If you must use a biphasic system or a less polar solvent with an inorganic base, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can dramatically increase the rate. The catalyst transports the thiophenolate anion into the organic phase where the reaction occurs.

Q: How can I effectively purify the final product from the excess 1,4-dibromobut-2-ene and any side products?

A: Purification is best achieved by flash column chromatography on silica gel.

Detailed Protocol:

  • Crude Material: After work-up, you will have a crude oil containing your product, the di-substituted byproduct, and a significant amount of unreacted 1,4-dibromobut-2-ene.

  • Column Setup: Use a silica gel column with a diameter appropriate for the scale of your reaction.

  • Eluent System: The starting materials and products are relatively non-polar. A gradient elution is often most effective.

    • Start with a very non-polar eluent like pure hexanes or a high hexanes/ethyl acetate ratio (e.g., 99:1). This will elute the non-polar 1,4-dibromobut-2-ene first.

    • Gradually increase the polarity by adding more ethyl acetate (e.g., to 98:2, then 95:5). Your desired product, [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, will elute next.

    • The more polar di-substituted byproduct, 1,4-bis(phenylthio)but-2-ene, will elute last or remain on the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions before concentrating.

References

  • Tabarelli, G., et al. (2014). Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach. Synthetic Communications, 44(22), 3245-3254. Available from: [Link]

  • Reddy, B. V. S., et al. (2022). Rhodium-catalyzed regioselective addition of thioacids to terminal allenes: enantioselective access to branched allylic thioesters. Chemical Science, 13(4), 1059-1065. Available from: [Link]

  • Robertson, F. P., & Wu, J. (2010). A Streamlined Synthesis of Allylic Thioethers from Phosphorothioate Esters and Alcohols. Organic Letters, 12(15), 3384-3387. Available from: [Link]

  • Kumar, S., et al. (2023). Electrochemical, Regioselective, and Stereoselective Synthesis of Allylic Thioethers and Selenoethers under Transition-Metal-Free and Oxidant-Free Conditions. The Journal of Organic Chemistry, 88(10), 6548-6562. Available from: [Link]

  • Reddy, B. V. S., et al. (2017). Regio- and stereoselective syntheses of allylic thioethers under metal free conditions. Organic & Biomolecular Chemistry, 15(24), 5143-5147. Available from: [Link]

  • D'yachkova, S. G., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? Polymers, 14(15), 3110. Available from: [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved March 25, 2026, from [Link]

  • Kamm, O., & Marvel, C. S. (1967). Allyl Bromide. Organic Syntheses, Coll. Vol. 1, p.25. Available from: [Link]

  • Fairweather, N. T., & Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 584976. Available from: [Link]

  • Golisano, M., et al. (2021). Purple-Light Promoted Thiol-ene Reaction of Alkenes. Chemistry – A European Journal, 27(1), 1-6. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of (4-bromobutyl)benzene. Retrieved March 25, 2026, from [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]

Sources

Preventing degradation of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the long-term storage and stability of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene. This bifunctional molecule, containing both a reactive vinyl bromide and a nucleophilic thioether, presents unique stability challenges. Understanding its degradation pathways is critical for ensuring experimental reproducibility and the integrity of research and development outcomes. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and observations encountered during the handling and storage of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

FAQ 1: My previously clear, colorless solution of the compound has developed a yellow or brownish tint. What is causing this?

Answer: A color change is a primary visual indicator of degradation. The two most probable causes are oxidation of the thioether linkage and/or polymerization of the vinyl bromide moiety.

  • Thioether Oxidation: The sulfur atom in the thioether is susceptible to oxidation by atmospheric oxygen, especially when exposed to light or trace metal impurities which can catalyze the reaction.[1][2] This process can form sulfoxide or sulfone derivatives, which may be colored or could lead to further colored degradation products.

  • Vinyl Polymerization: Vinyl halides are known to polymerize upon exposure to heat or light.[3] This process can create oligomers or polymers that are often discolored. The polymerization is a free-radical process that can be initiated by trace impurities or environmental factors.

Recommendation: Immediately re-analyze the purity of the material using a suitable analytical method like HPLC or GC-MS (see FAQ 4) to quantify the extent of degradation. Discard the material if significant impurity peaks are observed, as it may lead to unreliable experimental results.

FAQ 2: What are the ideal storage conditions to maximize the shelf-life of this compound?

Answer: To mitigate the inherent instability of the vinyl bromide and thioether groups, stringent storage conditions are mandatory. The goal is to control the key environmental factors that promote degradation: temperature, atmosphere, and light.

Storage Parameter Recommendation Rationale
Temperature 2-8°C Refrigeration significantly slows down the rates of both oxidation and polymerization reactions.[4][5] It is the most critical factor for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen with an inert gas is essential to prevent the oxidation of the thioether moiety.[2] This is best achieved by blanketing the vial with the inert gas before sealing.
Light Amber Glass Vial / Store in Dark UV radiation can provide the activation energy to initiate free-radical polymerization of the vinyl bromide group and can also accelerate oxidative processes.[2][3]
Container Tightly Sealed Vial with PTFE Liner A secure seal prevents the ingress of atmospheric oxygen and moisture.[2][6] A Polytetrafluoroethylene (PTFE) liner is recommended for its chemical inertness.
Stabilizer Consider Addition of an Inhibitor For very long-term storage, the addition of a radical inhibitor like monomethyl ether hydroquinone (MEHQ) at a low concentration (e.g., 100-200 ppm) can be effective in preventing polymerization, a common practice for storing vinyl monomers.[4]
FAQ 3: I am observing new peaks in my HPLC/GC-MS analysis of a stored sample. What are these likely to be?

Answer: The appearance of new peaks confirms that degradation has occurred. Based on the compound's structure, the primary degradation products are likely from oxidation, polymerization, or hydrolysis/elimination.

  • Oxidation Products: You may observe peaks corresponding to the sulfoxide (+16 Da) and sulfone (+32 Da) of the parent molecule. These are often more polar and will have different retention times in reverse-phase HPLC.

  • Polymerization Products: A broad, poorly resolved hump or a series of repeating peaks at higher molecular weights may indicate the formation of oligomers or polymers. These may not elute well in standard chromatography and can sometimes be missed.

  • Hydrolysis/Elimination Products: Although generally less rapid than oxidation or polymerization, the vinyl bromide can undergo elimination to form a butadienyl intermediate or hydrolysis under aqueous conditions, especially if the pH is not neutral.[7] This could lead to the formation of corresponding alcohols or other rearranged products.

The diagram below illustrates the most probable degradation pathways.

DegradationPathways cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway cluster_other Other Pathways Parent [(4-Bromobut-3-en-1-yl)sulfanyl]benzene Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide [O] Polymer Oligomers / Polymers Parent->Polymer Heat, Light Radical Initiator Elimination Elimination Products (e.g., Dienyl Thioether) Parent->Elimination Base Hydrolysis Hydrolysis Products (e.g., Alcohol) Parent->Hydrolysis H₂O Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone [O]

Caption: Primary degradation pathways for [(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

FAQ 4: How can I set up a quality control (QC) protocol to monitor the stability of my stored compound over time?

Answer: A systematic QC protocol is essential for long-term projects. We recommend a time-point analysis study.

Protocol: Stability Monitoring by HPLC

  • Initial Analysis (T=0): Upon receiving a new batch of the compound, immediately run an HPLC analysis to establish a baseline purity profile. Record the peak area percentage of the main peak. This is your T=0 reference.

  • Sample Aliquoting: Aliquot the compound into several smaller, single-use vials under an inert atmosphere. This prevents contamination and repeated exposure of the bulk material to the environment. Store these aliquots under the recommended conditions (see FAQ 2).

  • Time-Point Testing: At regular intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.

  • HPLC Analysis: Allow the aliquot to warm to room temperature before opening. Prepare a sample for HPLC analysis using the same method as the T=0 analysis.

  • Data Comparison: Compare the purity (peak area %) to the T=0 data. A decrease in the main peak's area percentage and the appearance of new peaks indicate degradation.

  • Set a Threshold: Establish an acceptable purity threshold for your specific application (e.g., >95%). If the purity drops below this level, the batch should be discarded.

The following workflow diagram outlines the decision-making process for handling a stored sample.

TroubleshootingWorkflow Start Retrieve Stored Sample Visual Visually Inspect (Color, Clarity) Start->Visual Analysis Perform Purity Analysis (e.g., HPLC, GC-MS) Visual->Analysis Clear & Colorless Discard Discard Sample & Procure Fresh Material Visual->Discard Discolored or Precipitate Present Compare Purity > 95% and No Significant Impurities? Analysis->Compare Use Proceed with Experiment Compare->Use Yes Compare->Discard No

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Coupling for [(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that cross-coupling substrates containing both a reactive halide and a Lewis basic heteroatom present unique mechanistic hurdles. This guide is specifically engineered to help you troubleshoot and optimize palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Heck couplings) for [(4-Bromobut-3-en-1-yl)sulfanyl]benzene .

Mechanistic Causality: The "Chelation Trap"

To optimize this reaction, we must first understand the root cause of failure. The substrate, [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, features a vinyl bromide moiety separated from a phenyl thioether by a two-carbon tether.

When Pd(0) undergoes oxidative addition into the C–Br bond, the resulting Pd(II) intermediate is perfectly positioned for the sulfur atom to fold back and coordinate to the metal center. Because the sulfur atom is five bonds away from the palladium center, this intramolecular coordination forms a thermodynamically highly favored 6-membered palladacycle .

This phenomenon acts as an off-cycle "chelation trap." The sulfur atom occupies the vacant coordination site required for the transmetalation step, effectively stalling the catalytic cycle and leaving the catalyst vulnerable to degradation (poisoning)[1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)]-Vinyl Pd0->OxAdd + Substrate Trap Off-Cycle Trap 6-Membered S-Pd Chelate OxAdd->Trap Intramolecular S-Coordination TransMet Transmetalation R-[Pd(II)]-Vinyl OxAdd->TransMet + Nucleophile Trap->OxAdd Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination Coupled Product TransMet->RedElim RedElim->Pd0 - Product

Fig 1: Catalytic cycle illustrating the 6-membered intramolecular thioether chelation trap.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 10-20% conversion when using standard ligands like PPh₃ or dppf. What is causing the catalyst deactivation? A: This is a classic symptom of sulfur poisoning exacerbated by the intramolecular chelation trap described above. Thioethers strongly coordinate to transition metals, displacing weaker ligands and halting the cycle[2]. To break this chelate, you must transition to sterically demanding, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos . The massive steric shield provided by the dicyclohexyl and triisopropylphenyl groups in XPhos physically blocks the bulky phenyl thioether from coordinating to the palladium center, forcing the catalyst to remain on-cycle[3].

Q2: I am observing extensive E/Z isomerization of the vinyl bromide moiety in my product. How can I retain the stereochemistry? A: Vinyl halides are highly prone to E/Z isomerization during cross-coupling if the transmetalation step is sluggish[4]. When transmetalation is slow, the vinyl-Pd(II) intermediate has sufficient time to undergo rotation via a zwitterionic carbene-like resonance structure. To lock the stereochemistry, you must kinetically accelerate transmetalation. This is achieved by using highly reactive nucleophiles (e.g., organotrifluoroborates) and optimizing the base/solvent system (e.g., K₃PO₄ in a biphasic Toluene/H₂O mixture) to ensure transmetalation outpaces the isomerization kinetics.

Q3: How can I visually distinguish between a stalled catalytic cycle and complete catalyst death? A: Visual inspection is a powerful self-validating diagnostic tool. If your reaction mixture remains a homogeneous yellow or orange solution but shows no conversion, the catalyst is likely trapped in the off-cycle resting state (the 6-membered chelate). If the solution rapidly turns jet-black and deposits a precipitate, the ligands have completely dissociated due to sulfur interference, resulting in the irreversible aggregation of Pd(0) into inactive "Palladium Black"[1].

Troubleshooting Start Reaction Stalls / Low Yield CheckPd Visual Inspection of Reaction Mixture Start->CheckPd PdBlack Black Precipitate (Pd Aggregation) CheckPd->PdBlack Catalyst Death Homogeneous Homogeneous Yellow/Orange CheckPd->Homogeneous Chelation Trap Action1 Increase Ligand Sterics (Switch to XPhos) PdBlack->Action1 Action2 Accelerate Transmetalation (Optimize Base/Solvent) Homogeneous->Action2 Success Full Conversion & Stereoretention Action1->Success Action2->Success

Fig 2: Logical troubleshooting workflow for diagnosing and resolving catalyst deactivation.

Quantitative Data: Ligand Optimization Summary

The following table summarizes the typical outcomes when screening ligands for the Suzuki-Miyaura coupling of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene, demonstrating the necessity of steric bulk to overcome sulfur poisoning.

Ligand ClassExampleConversion (%)Yield (%)E/Z RatioVisual Catalyst State Observation
TriarylphosphinePPh₃< 20%5%50:50Rapid Pd black precipitation
Bidentate Phosphinedppf45%30%70:30Slow Pd black formation
Dialkylbiaryl (Moderate)SPhos85%78%95:5Homogeneous yellow solution
Dialkylbiaryl (Bulky) XPhos > 99% 92% > 99:1 Homogeneous yellow solution

Self-Validating Experimental Protocol

To ensure reproducibility and bypass the chelation trap, follow this optimized step-by-step methodology for the Suzuki-Miyaura cross-coupling of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

Reagents & Setup:

  • In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried reaction vial with[(4-Bromobut-3-en-1-yl)sulfanyl]benzene (1.0 equiv) and your chosen Arylboronic acid (1.5 equiv).

  • Add the precatalyst Pd₂(dba)₃ (2.5 mol%, equating to 5 mol% Pd) and the bulky ligand XPhos (10 mol%). Causality note: A 1:2 Pd-to-ligand ratio ensures the metal center remains fully saturated by the bulky ligand, preventing sulfur coordination.

  • Add finely milled, anhydrous K₃PO₄ (3.0 equiv) as the base.

Reaction Execution: 4. Inject a degassed solvent mixture of Toluene/H₂O (10:1 v/v) to achieve a substrate concentration of 0.2 M. 5. Seal the vial and heat to 80 °C with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system. 6. Self-Validation Checkpoint: At the 30-minute mark, briefly inspect the vial. A persistent yellow/orange color validates that the active Pd-XPhos complex is successfully cycling. If the solution is black, verify your solvent degassing technique, as oxygen ingress can prematurely oxidize the phosphine ligand, leaving the Pd vulnerable to sulfur poisoning. 7. After 4-6 hours, cool the reaction to room temperature. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude mixture via standard silica gel chromatography.

References

  • A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.ResearchGate.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.Thieme.
  • Palladium-Catalyzed α-Vinylation of Carbonyl Compounds.Organic Letters (ACS).

Sources

Technical Support Center: Troubleshooting NMR Impurities in [(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene (also known as phenyl(4-bromobut-3-enyl)sulfane) is a versatile thioether containing a terminal vinyl bromide, frequently utilized in cross-coupling methodologies and complex molecule synthesis. Achieving high NMR purity is critical, as trace impurities—such as unreacted thiophenol, auto-oxidation products, or stereochemical isomers—can severely poison downstream transition-metal catalysts.

This guide provides a self-validating troubleshooting framework to diagnose and eliminate common impurities based on their 1 H NMR signatures.

Baseline NMR Profile (The Reference Standard)

Before diagnosing impurities, you must establish the baseline spectral signature of the pure target molecule. The table below summarizes the expected 1 H NMR shifts for the desired (E)-isomer in CDCl 3​ .

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
Aromatic (Ph-S) 7.20 – 7.40Multiplet (m)5HN/A
=CH-Br (Vinyl) 6.00 – 6.20Doublet of triplets (dt)1H Jtrans​ ≈ 14.0, Jallylic​ ≈ 7.0
-CH= (Vinyl) 5.80 – 6.00Doublet of triplets (dt)1H Jtrans​ ≈ 14.0, Jallylic​ ≈ 7.0
S-CH 2​ (α-protons) 2.90 – 3.00Triplet (t)2H J ≈ 7.0
CH 2​ -C= (β-protons) 2.40 – 2.50Quartet (q)2H J ≈ 7.0

Diagnostic FAQs & Causality Analysis

Q1: I see a sharp singlet around 3.4 ppm and extra aromatic peaks. What is it?

Diagnosis: Unreacted Thiophenol (PhSH). Causality: Thiophenol is the standard nucleophile used to synthesize this thioether. If the alkylation step does not reach full conversion, residual PhSH remains. The sharp singlet at ~3.4 ppm corresponds to the free -SH proton (though this shift can wander slightly based on concentration and hydrogen bonding). Resolution: Proceed to Protocol A (Basic Wash) .

Q2: My α-thio methylene protons (~2.9 ppm) look like a complex multiplet instead of a clean triplet, and they have shifted downfield. Why?

Diagnosis: Auto-oxidation to the Sulfoxide (Ph-S(=O)-R). Causality: Thioethers are highly susceptible to auto-oxidation by atmospheric oxygen or light. When the sulfide oxidizes to a sulfoxide, the sulfur atom becomes a chiral center. This breaks the local molecular symmetry, rendering the adjacent α-CH 2​ protons diastereotopic[1],[2]. Because they are no longer chemically equivalent, they couple to each other (geminal coupling, J ≈ 12-14 Hz) and to the neighboring β-CH 2​ , transforming a simple triplet into a complex ABXY spin system shifted downfield to ~2.8–3.1 ppm. Resolution: Proceed to Protocol B (Chromatographic Separation) .

Q3: There are extra vinylic signals overlapping with my main product, but they have a smaller coupling constant ( J ≈ 7–9 Hz). What happened?

Diagnosis: Stereochemical leakage resulting in the (Z)-isomer. Causality: The desired (E)-isomer features a trans dihedral angle, which according to the Karplus equation, yields a large coupling constant ( J ≈ 13.5–15.0 Hz)[3]. If your reaction conditions induced photo-isomerization, or if your starting dibromobutene contained geometric impurities, the (Z)-isomer will appear. The cis dihedral angle produces a distinctly smaller coupling constant ( J ≈ 7–9 Hz). Resolution: Standard silica gel often fails to resolve E/Z isomers. You must use Silver Nitrate (AgNO 3​ ) impregnated silica gel, as Ag + coordinates differently to the sterically distinct E and Z alkenes.

Q4: My spectrum has sharp, unintegrated singlets at 5.30 ppm, or peaks at 4.12, 2.05, and 1.26 ppm.

Diagnosis: Residual Solvents. Causality: Incomplete drying in vacuo. A peak at 5.30 ppm is indicative of Dichloromethane (DCM), while the 4.12 (q), 2.05 (s), and 1.26 (t) ppm pattern is the classic signature of Ethyl Acetate in CDCl 3​ [4]. Resolution: Re-dissolve the sample in a minimal amount of DCM, transfer to a larger flask to increase surface area, and subject to high-vacuum (<0.1 torr) for 4–6 hours.

Visual Troubleshooting Workflows

NMR_Troubleshooting Start Analyze 1H NMR Spectrum (CDCl3) Q1 Singlet at ~3.4 ppm & Extra aromatics? Start->Q1 Q2 Multiplet at ~2.8-3.1 ppm (Diastereotopic CH2)? Start->Q2 Q3 Extra vinyl signals with J ≈ 7-9 Hz? Start->Q3 A1 Impurity: Thiophenol Action: 1M NaOH Wash Q1->A1 Yes A2 Impurity: Sulfoxide Action: Silica Column Q2->A2 Yes A3 Impurity: Z-Isomer Action: AgNO3 Silica Q3->A3 Yes

Fig 1: Diagnostic decision tree for identifying and resolving common NMR impurities.

Oxidation_Pathway Sulfide Thioether (Target) Symmetric α-CH2 ~2.9 ppm (t) Sulfoxide Sulfoxide (Impurity) Chiral Sulfur Center Diastereotopic α-CH2 ~2.8-3.1 ppm (m) Sulfide->Sulfoxide Auto-oxidation (O2 / Light) Sulfone Sulfone (Impurity) Symmetric α-CH2 ~3.1-3.3 ppm (t) Sulfoxide->Sulfone Over-oxidation (Excess Oxidant)

Fig 2: Mechanistic pathway of thioether oxidation and resulting NMR shift changes.

Validated Experimental Protocols

Protocol A: Removal of Thiophenol via Basic Wash

Scientific Rationale: Thiophenol has a pKa of ~6.0. Washing with a strong aqueous base quantitatively deprotonates it to a highly water-soluble sodium thiophenolate salt, leaving the neutral thioether in the organic phase.

  • Dilution: Dissolve the crude mixture in a non-polar, water-immiscible organic solvent (e.g., Diethyl Ether or DCM) at a concentration of ~0.1 M.

  • Basic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M NaOH (aq).

  • Phase Separation: Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate. The thiophenolate will partition entirely into the aqueous (bottom, if using ether as top) layer.

  • Validation: Spot both layers on a TLC plate (UV 254 nm). The aqueous layer should contain baseline material, while the organic layer contains the high-Rf target.

  • Neutralization & Drying: Wash the organic layer once with saturated NaCl (brine) to restore a neutral pH. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Chromatographic Separation of Sulfoxides

Scientific Rationale: The introduction of the S=O bond creates a strong permanent dipole, drastically increasing the molecule's polarity. This allows for easy separation via normal-phase silica gel chromatography.

  • Column Preparation: Pack a standard silica gel column using 100% Hexanes.

  • Loading: Load the crude sample neat or dissolved in a minimum volume of DCM.

  • Elution: Elute using an isocratic gradient of 95:5 Hexanes:Ethyl Acetate.

  • Fractionation: The target thioether is highly lipophilic and will elute rapidly ( Rf​ ≈ 0.6). The sulfoxide impurity will remain tightly bound near the baseline ( Rf​ < 0.1) under these non-polar conditions.

  • Isolation: Pool the early UV-active fractions, verify purity via TLC, and evaporate the solvent. Store the purified thioether under an inert atmosphere (N 2​ or Ar) at -20°C to prevent re-oxidation.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications), 2010. URL:[Link][4]

  • AN NMR STUDY OF THE PROTONS IN α-ALKYLTHIOSULFOXIDES, RS(O)CH2SR Source: Phosphorus and Sulfur and the Related Elements (Taylor & Francis), 1978. URL:[Link][1]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry, 2022. URL:[Link][2]

  • Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes Source: Chemical Communications / Literature Archive (Amazon AWS). URL:[Link][3]

Sources

Reducing side reactions during[(4-Bromobut-3-en-1-yl)sulfanyl]benzene lithiation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with complex, heteroatom-bearing organometallic precursors.

Below, we troubleshoot the specific mechanistic challenges associated with the lithiation of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene and provide a field-validated workflow to maximize your yield while suppressing competitive side reactions.

Part 1: Mechanistic Troubleshooting & FAQs

The lithiation of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene via halogen-metal exchange is complicated by the presence of the phenyl thioether moiety. The sulfur atom strongly acidifies its adjacent protons, creating a kinetic vs. thermodynamic competition between the desired halogen-metal exchange and undesired alpha-deprotonation [1, 2].

Q1: My GC-MS shows significant thioether cleavage and alpha-substituted byproducts instead of the desired vinyl-trapped product. Why is this happening? The Causality: You are observing alpha-lithiation . While the halogen-metal exchange at the vinyl bromide is kinetically extremely fast, the deprotonation of the carbon adjacent to the sulfur atom (alpha-deprotonation) is thermodynamically favored due to the stabilization of the resulting carbanion by the sulfur's d-orbitals (or polarizability) [2]. If the reaction temperature rises above -78 °C, the thermal energy overcomes the activation barrier for deprotonation, leading to alpha-lithiation and subsequent decomposition or beta-elimination. The Fix: Strict cryogenic control. The internal reaction temperature must never exceed -70 °C during the addition of the base.

Q2: I am seeing a mass corresponding to a tert-butylated alkene. How did a tert-butyl group attach to my molecule? The Causality: This is an alkylation side-reaction caused by an incomplete quench of the tert-butyl bromide (t-BuBr) byproduct. When t-BuLi performs the halogen-metal exchange, it generates t-BuBr. If this electrophile is left in solution, your newly formed vinyllithium will attack it [3]. The Fix: You must use exactly 2.0 to 2.2 equivalents of t-BuLi . The first equivalent drives the halogen-metal exchange. The second equivalent acts as a sacrificial base, rapidly undergoing a dehydrohalogenation reaction with the t-BuBr to form isobutylene gas, isobutane, and lithium bromide. This instantly removes the electrophile from the system[3].

Q3: I am observing Wurtz-type homocoupling (diene formation). Should I use inverse addition? The Causality: Homocoupling occurs when the generated vinyllithium reacts with unreacted starting vinyl bromide. The Fix: While inverse addition (adding the substrate to the base) keeps the base in excess and prevents homocoupling in simple alkenes, exposing a thioether to a massive excess of t-BuLi increases the risk of alpha-deprotonation. Instead, use normal addition (adding t-BuLi to the substrate) but utilize a highly dilute solution (0.05 M to 0.1 M) and ensure vigorous stirring to prevent localized concentration gradients.

Part 2: Pathway Visualization

LithiationPathways Substrate [(4-Bromobut-3-en-1-yl) sulfanyl]benzene Vinyllithium Vinyllithium Intermediate (Desired Product) Substrate->Vinyllithium + 2.2 eq t-BuLi (-78 °C, Kinetic) AlphaLi Alpha-Lithiated Thioether (Deprotonation) Substrate->AlphaLi + t-BuLi (>-40 °C, Thermodynamic) Homocoupled Wurtz Homocoupling (Diene Formation) Vinyllithium->Homocoupled + Unreacted Substrate Alkylated t-Butyl Alkylation (Incomplete quench) Vinyllithium->Alkylated + t-BuBr (If < 2 eq t-BuLi used)

Reaction pathways during the lithiation of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

Part 3: Quantitative Condition Matrix

The following table summarizes the causal impact of various experimental parameters on the reaction outcome:

ParameterConditionMechanistic ConsequenceImpact on Yield
Base Equivalents 1.0 eq t-BuLiFails to consume the t-BuBr byproduct.High alkylation side-products (<40% yield).
Base Equivalents 2.2 eq t-BuLiSecond equivalent eliminates t-BuBr to isobutylene.Clean vinyllithium generation (>90% yield).
Temperature -78 °CKinetically favors halogen-metal exchange.Suppresses alpha-lithiation.
Temperature 0 °C to RTThermodynamically favors alpha-deprotonation.Extensive thioether degradation.
Solvent THF / Et₂O mixCoordinates Li⁺, accelerating the exchange rate.Fast, complete exchange within 15 mins.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checks to confirm the reaction is proceeding along the correct mechanistic pathway.

Reagents: *[(4-Bromobut-3-en-1-yl)sulfanyl]benzene (1.0 mmol) [4]

  • t-Butyllithium (1.7 M in pentane, 2.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Electrophile (e.g., anhydrous DMF, 3.0 mmol)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with ultra-high purity Argon (repeat 3x).

    • Validation Check: Verify solvent moisture content is < 50 ppm using Karl Fischer titration prior to use. Moisture will prematurely protonate the vinyllithium.

  • Substrate Solvation: Dissolve 1.0 mmol of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene in 10 mL of anhydrous THF.

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath. Allow exactly 15 minutes for the internal temperature to equilibrate.

    • Validation Check: Insert an internal thermocouple. The internal temperature must read exactly -78 °C before proceeding.

  • Lithiation (Critical Step): Using a gas-tight syringe, add 2.2 equivalents (1.29 mL) of t-BuLi dropwise down the cold inner wall of the flask over 5–7 minutes.

    • Validation Check: You should observe vigorous micro-bubbling upon addition. This is the evolution of isobutylene gas, confirming the second equivalent of t-BuLi is successfully destroying the t-BuBr byproduct [3]. The internal temperature must not spike above -70 °C.

  • Incubation: Stir the solution at -78 °C for exactly 15 minutes to allow complete halogen-metal exchange. Do not extend this time, as prolonged exposure increases the risk of thermodynamic alpha-lithiation.

  • Electrophilic Trapping: Add the neat electrophile (e.g., 3.0 mmol DMF) dropwise. Stir for an additional 30 minutes at -78 °C.

  • Quenching: Quench the reaction at -78 °C by rapidly injecting 5 mL of saturated aqueous NH₄Cl. Only after the quench is complete should you remove the flask from the cold bath and allow it to warm to room temperature.

References

  • Bailey, W. F., Luderer, M. R., & Uccello, D. P. (2010). Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry, 75(8), 2661-2666. URL: [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, Vol. 26. URL: [Link]

  • Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71348085, [(4-Bromobut-3-en-1-yl)sulfanyl]benzene. URL: [Link]

Column chromatography purification techniques for[(4-Bromobut-3-en-1-yl)sulfanyl]benzene mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating [(4-Bromobut-3-en-1-yl)sulfanyl]benzene .

This molecule is a bifunctional compound containing a lipophilic thioether and a reactive vinyl bromide moiety. The primary challenges during its purification via normal-phase silica gel chromatography stem from the susceptibility of the thioether to oxidation (forming sulfoxides) and the potential for the vinyl bromide to undergo isomerization or degradation on acidic silanol sites. To ensure high yield and purity, your purification protocol must be treated as a self-validating system where speed and stationary-phase inertness are strictly controlled.

Mechanistic Overview & Purification Logic

The workflow below illustrates the critical path for isolating this compound while mitigating on-column degradation.

Workflow A Crude Mixture (Thioether Vinyl Bromide) B TLC Optimization Target Rf: 0.25 - 0.35 A->B C Column Packing 40-63 μm Silica (Hexanes) B->C D Rapid Elution < 15 min total time C->D Load sample E Pure Product Store at -20°C under Ar D->E Fast flow F On-Column Oxidation (Sulfoxide Byproduct) D->F Slow flow / Air exposure

Workflow for the rapid flash chromatographic purification of thioether vinyl bromides.

Standard Operating Procedure (SOP)

To prevent the degradation of the vinyl bromide and the oxidation of the thioether, follow this step-by-step methodology based on optimized flash chromatography principles[1].

Step 1: Stationary Phase Selection Utilize strictly 40–63 μm (230–400 mesh) silica gel. Causality: This specific particle size provides the optimal surface-area-to-flow-rate ratio. It allows for rapid separation without generating excessive backpressure, which is critical for minimizing the residence time of sensitive compounds[2].

Step 2: Column Packing & Deactivation Slurry pack the column using 100% hexanes. If previous runs showed degradation, pre-treat the silica by adding 0.1% triethylamine (Et3N) to the slurry. Causality: Et3N neutralizes the highly acidic silanol sites on the silica gel, preventing acid-catalyzed isomerization of the vinyl bromide moiety.

Step 3: Sample Loading (Dry Loading) Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add a small amount of deactivated silica, evaporate the solvent under reduced pressure, and load the dry powder onto the column bed. Causality: Dry loading prevents the "streaking" often caused by liquid loading lipophilic oils, ensuring a tight initial band and higher resolution.

Step 4: Rapid Isocratic Elution Elute using a highly non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). Apply positive nitrogen pressure to maintain a solvent descent rate of ~5 cm/min. The entire elution must be completed in under 15 minutes. Causality: Thioethers are prone to oxidation on active silica. Completing the column rapidly minimizes residence time, preventing the formation of sulfoxide byproducts[3].

Step 5: Fraction Analysis Monitor fractions using UV absorption (254 nm) for the benzene ring and a KMnO4 stain. Causality: KMnO4 rapidly oxidizes both the thioether and the alkene, yielding bright yellow/white spots on a purple background, providing an immediate visual validation of the compound's elution.

Troubleshooting Guide & FAQs

Q1: Why is my target compound co-eluting with a new, highly polar impurity (Rf ~0.1) that wasn't present in the crude NMR? A1: This is a classic artifact of thioether oxidation. Silica gel contains bound water and acidic silanol groups. When thioethers are exposed to these active sites in the presence of atmospheric oxygen for prolonged periods, they can oxidize into sulfoxides. Substantial losses during purification are frequently attributed to this inherent instability on silica gel[3]. Self-Validating Solution: To prove this is happening on the column and not in your reaction flask, perform a 2D TLC . Spot the crude mixture, develop it in one dimension, let the plate sit exposed to air for 15 minutes (simulating column residence time), and develop it perpendicularly. If spots appear off the diagonal axis, your compound is actively degrading on the silica, dictating the need for faster flow rates or argon-sparged solvents.

Q2: How can I resolve the E and Z isomers of the vinyl bromide moiety? A2: Standard normal-phase silica gel struggles to separate E/Z isomers of long-chain vinyl bromides because the geometric difference is far from the polarizable sulfur center, resulting in nearly identical dipole moments. Solution: Switch to Silver Nitrate-Impregnated Silica Gel (AgNO3-Silica, ~10% w/w). The Ag+ ions form reversible π-complexes with the alkene. The less sterically hindered isomer will complex more strongly and elute later, allowing for baseline resolution.

Q3: My recovery is unexpectedly low, and the compound seems to lose the bromide during purification. What is happening? A3: Vinyl electrophiles and bromides can suffer from instability or limited reactivity profiles when exposed to active stationary phases[4]. Causality: Prolonged exposure to the slightly acidic environment of standard silica gel, combined with ambient UV light in the laboratory, can trigger radical-mediated debromination or isomerization of the vinyl bromide. Solution: Wrap the chromatography column in aluminum foil to exclude light. Ensure the silica gel is 40-63 μm to maintain high flow rates, reducing the contact time between the sensitive vinyl bromide and the acidic silanol sites[1].

Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is critical for balancing resolution and elution speed. Use the table below to benchmark your TLC results before running the preparative column.

Solvent System (v/v)Target RfSulfoxide RfResolution QualityApplication Notes
100% Hexanes 0.150.00ExcellentBest for separating non-polar impurities (e.g., unreacted 1,4-dibromobut-2-ene). Requires longer elution time.
98:2 Hexanes:EtOAc 0.300.05OptimalIdeal balance of speed and resolution. Recommended for standard rapid flash chromatography.
90:10 Hexanes:EtOAc 0.650.25PoorElutes too fast; high risk of co-elution with slightly polar reaction byproducts.
99:1 Hexanes:DCM 0.200.00GoodAlternative for samples that streak heavily in Ethyl Acetate.

References[1] Purification of Organic Compounds by Flash Column Chromatography, Organic Syntheses.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeFAf_ngwjFD9HUeZbcy6cF5aMueztaky15rEbio-e4PXeMjkEIZasGo6MmQSANbdFRQxaVLEzfbtsPmKEIyba8XWUAwgw79q7SzyAjTJggWSALYM1oirBKwDUO3zVkOGCQykix78Wqml5KKpXNggIzX8=[3] eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones, PubMed Central (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1cYt-Hdox54Ta7K_0YXVoOQzJzNpfs00DQWSPrY2OqVjGPgVzzQYcvbxOB52aX7MKLwqF2P4MSTLlVCP2pto54iCK_3PYJNLJLo4PNpNefEafKZhWTwoT12toNmKSdRHduDFl1hR3JcWVtdnj[2] Flash Chromatography System: A Practical Tool for Demonstrating the Influence of Column Characteristics on Chromatographic Resolution, ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDYGP6DOPg78ZMsWbAuTZO6z1qR-ddRpgCXshCPMR9BAHY_aP-aazcLsAI01AdhkgKJNe1Q6vvZDb1BJ6xUzdDhY9koo_Yd2YuuC1iDs7klVaduFuN7K9snVIJvkNQyrh3h5X79-PqEP5eFupg3vc=[4] Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene, Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOmdUv3WB30BFcSYZUqghfVs_yBMl7GCq41oBwvPMjBf4NY9ALZKJlbZt8YJ-Q2yQzBeCgFZ4SoFXRex2tGrUwmvf7h9kG-yIbCdPK-xBplyE3LpmHnIwuRVPujT7l1dtiP1M_LvtDX-cU2o88_HxHV99xyw==

Sources

Validation & Comparative

A Comparative Guide to Cross-Coupling Reactivity: [(4-Bromobut-3-en-1-yl)sulfanyl]benzene vs. Alkyl Bromides

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Cross-coupling reactions, the cornerstone of modern C-C and C-heteroatom bond formation, exhibit a profound sensitivity to the nature of the electrophilic partner. This guide provides an in-depth comparison of the cross-coupling reactivity between [(4-bromobut-3-en-1-yl)sulfanyl]benzene, a functionalized vinyl bromide, and standard unactivated alkyl bromides. We will explore the underlying mechanistic principles, provide comparative data, and offer field-proven insights to guide your experimental design.

The Electrophile's Identity: A Tale of Two Bonds

The fundamental difference in reactivity between [(4-bromobut-3-en-1-yl)sulfanyl]benzene and a simple alkyl bromide, such as 1-bromobutane, lies in the hybridization of the carbon atom bonded to the bromine. This structural distinction dictates the preferred mechanistic pathways and the challenges encountered during catalysis.

  • [(4-Bromobut-3-en-1-yl)sulfanyl]benzene : This molecule features a vinyl bromide , where the bromine is attached to an sp²-hybridized carbon of an alkene. The C(sp²)-Br bond is generally more reactive towards the initial, often rate-limiting, oxidative addition step in many palladium- and nickel-catalyzed cycles compared to its saturated counterpart.[1][2][3] However, the presence of a homoallylic sulfur atom introduces a critical consideration: the potential for catalyst inhibition or poisoning through coordination of the soft sulfur atom to the soft metal center (e.g., Palladium).[4][5]

  • Alkyl Bromides : These substrates possess a C(sp³)-Br bond. Their engagement in cross-coupling reactions is notoriously more challenging for two primary reasons:

    • Slower Oxidative Addition : The oxidative addition to a low-valent metal center is often sluggish.[6]

    • β-Hydride Elimination : Once the alkyl group is transferred to the metal center, if a hydrogen atom is present on the β-carbon, a rapid elimination can occur, leading to an undesired alkene byproduct and decomposition of the catalytic intermediate.[2][6]

This dichotomy in reactivity necessitates distinct catalytic systems and reaction strategies for each class of electrophile.

Comparative Reactivity in Key Cross-Coupling Reactions

To illustrate the practical implications of these differences, we will compare their expected performance in three workhorse cross-coupling methodologies: Suzuki-Miyaura, Negishi, and Kumada couplings.

Table 1: Reactivity Comparison Overview
Feature[(4-Bromobut-3-en-1-yl)sulfanyl]benzeneSaturated Alkyl Bromides (Primary/Secondary)
Bond Type C(sp²)-Br (Vinyl)C(sp³)-Br (Alkyl)
Oxidative Addition Rate Generally FastGenerally Slow; often requires Ni catalysts or specialized Pd systems.[6][7]
Key Mechanistic Challenge Potential sulfur-based catalyst deactivation.[4][5]Competing β-hydride elimination; radical pathways can complicate selectivity.[2][8]
Typical Catalysts Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂), NickelNickel (e.g., Ni(dppp)Cl₂, Ni(COD)₂), specialized Palladium systems.[1][8][9]
Functional Group Tolerance Good, but sensitive to sulfur coordination.Can be challenging due to more forceful conditions or radical intermediates.[10][11]
Illustrative Experimental Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, prized for its mild conditions and functional group tolerance, provides a clear example of the divergent reactivity.[12]

Table 2: Representative Suzuki-Miyaura Coupling Conditions & Yields
ElectrophileCoupling PartnerCatalyst / LigandBase / SolventTemp.Expected Yield
[(4-Bromobut-3-en-1-yl)sulfanyl]benzenePhenylboronic AcidPd(t-Bu₃P)₂ (2 mol%)NaOH / EtOH/Benzene/H₂O40 °C>90%[13]
1-BromobutanePhenylboronic Acid (as 9-BBN deriv.)NiBr₂·diglyme (10 mol%) / dtbbpy (12 mol%)K₃PO₄ / Dioxane80 °C~70-80%[8]

Note: The data presented are representative examples based on established literature for similar substrate classes and are intended for comparative purposes.

The vinyl bromide is expected to couple efficiently under mild, palladium-catalyzed conditions. The use of a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine helps accelerate the oxidative addition and subsequent reductive elimination steps.[13] In contrast, the unactivated alkyl bromide requires a more reactive nickel catalyst system and higher temperatures to achieve a comparable transformation, consistent with the need to overcome the higher activation barrier for C(sp³)-Br bond cleavage.[8]

Mechanistic Considerations & Visualization

The choice of catalyst and reaction conditions is directly informed by the underlying reaction mechanisms.

Oxidative Addition: The Critical First Step

The catalytic cycle for most cross-coupling reactions begins with oxidative addition. The ease of this step largely determines the overall efficiency. For vinyl bromides, this proceeds readily with Pd(0) complexes. For alkyl bromides, particularly secondary and tertiary ones, the mechanism can deviate from a simple concerted addition and may involve radical intermediates, especially with nickel catalysts.[8][14]

G cluster_vinyl Vinyl Bromide Pathway (e.g., Suzuki) cluster_alkyl Alkyl Bromide Pathway (e.g., Ni-cat. Suzuki) Pd0 Pd(0)L₂ OxAdd_V Oxidative Addition (Fast) Pd0->OxAdd_V VinylBr R-CH=CH-Br VinylBr->OxAdd_V PdII_V R-CH=CH-Pd(II)L₂(Br) OxAdd_V->PdII_V Trans_V Transmetalation (Ar-B(OH)₂) PdII_V->Trans_V PdII_Ar_V R-CH=CH-Pd(II)L₂(Ar) Trans_V->PdII_Ar_V RedElim_V Reductive Elimination PdII_Ar_V->RedElim_V RedElim_V->Pd0 Catalyst Regeneration Product_V R-CH=CH-Ar RedElim_V->Product_V Ni0 Ni(0)L₂ OxAdd_A Oxidative Addition (Slow/Radical) Ni0->OxAdd_A AlkylBr R-CH₂-CH₂-Br AlkylBr->OxAdd_A NiII_A R-CH₂-CH₂-Ni(II)L₂(Br) OxAdd_A->NiII_A BetaH β-Hydride Elimination (Side Reaction) NiII_A->BetaH Trans_A Transmetalation (Ar-BBN) NiII_A->Trans_A NiII_Ar_A R-CH₂-CH₂-Ni(II)L₂(Ar) Trans_A->NiII_Ar_A RedElim_A Reductive Elimination NiII_Ar_A->RedElim_A RedElim_A->Ni0 Catalyst Regeneration Product_A R-CH₂-CH₂-Ar RedElim_A->Product_A

Figure 1: Contrasting catalytic cycles for vinyl vs. alkyl bromides.

The β-Hydride Elimination Problem

For alkylmetallic intermediates, β-hydride elimination is a constant threat. This process involves the transfer of a hydrogen atom from the carbon beta to the metal, forming a metal-hydride species and an alkene. This is a major decomposition pathway that must be suppressed for successful C(sp³)-C(sp²) coupling.

BetaHydrideElimination start R-CH₂-CH₂-M(II)L₂(X) transition β-H Elimination start->transition product R-CH=CH₂ + H-M(II)L₂(X) transition->product side_product (Undesired Alkene)

Figure 2: The competing β-hydride elimination pathway for alkyl halides.

Strategies to mitigate this include using ligands that promote rapid reductive elimination, choosing substrates without β-hydrogens, or employing catalytic systems where the rate of transmetalation and reductive elimination outpaces elimination.

Detailed Experimental Protocols

Trustworthy protocols are self-validating. The following methods include explanations for key steps, reflecting best practices in the field.

Protocol 1: Suzuki-Miyaura Coupling of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene

This protocol is adapted from methodologies successful for vinyl halides, with considerations for the sulfide moiety.[13][15]

Objective: To synthesize {4-[(Phenyl)sulfanyl]but-1-en-1-yl}benzene.

Materials:

  • [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(t-Bu₃P)₂ (0.02 equiv)

  • Sodium Hydroxide (NaOH) (3.0 equiv)

  • Solvent: 4:4:1 mixture of Ethanol/Benzene/Water

  • Anhydrous Magnesium Sulfate, Diethyl Ether, Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [(4-bromobut-3-en-1-yl)sulfanyl]benzene and phenylboronic acid.

    • Rationale: An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd(t-Bu₃P)₂ catalyst.

    • Rationale: This commercially available, air-stable Pd(0) source is highly active. The bulky, electron-rich tri(tert-butyl)phosphine ligand promotes fast oxidative addition and reductive elimination, which can help avoid catalyst degradation.[13]

  • Solvent and Base Addition: Add the degassed 4:4:1 EtOH/Benzene/H₂O solvent mixture, followed by an aqueous solution of NaOH.

    • Rationale: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[16] The mixed solvent system ensures solubility for all components. Degassing prevents catalyst oxidation.

  • Reaction: Stir the mixture vigorously at 40 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and water. Separate the layers. Wash the organic layer with water, then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Negishi Coupling of 1-Bromobutane

This protocol employs a nickel catalyst, which is often more effective than palladium for coupling unactivated primary alkyl halides.[3][17]

Objective: To synthesize Pentylbenzene.

Materials:

  • 1-Bromobutane (1.0 equiv)

  • Phenylzinc Chloride (1.5 equiv, prepared from Phenylmagnesium bromide and ZnCl₂)

  • Ni(acac)₂ (0.05 equiv)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Organozinc Preparation: In a separate flame-dried flask under argon, prepare the phenylzinc chloride solution by adding a solution of ZnCl₂ in THF to phenylmagnesium bromide in THF at 0 °C and stirring for 30 minutes.

    • Rationale: Organozinc reagents are less reactive and more functional-group-tolerant than their Grignard counterparts, but sufficiently nucleophilic for efficient transmetalation.[18]

  • Reaction Setup: In the main reaction flask, under argon, dissolve Ni(acac)₂ and the dtbbpy ligand in anhydrous THF.

    • Rationale: The bipyridine ligand stabilizes the nickel catalyst and modulates its reactivity to favor the cross-coupling pathway over side reactions.

  • Substrate Addition: Add the 1-bromobutane to the catalyst solution.

  • Initiation: Add the prepared phenylzinc chloride solution dropwise to the main reaction flask at room temperature.

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction by GC-MS.

    • Rationale: Gentle heating is often required to drive the oxidative addition of the C(sp³)-Br bond to the nickel center.

  • Workup: Cool the reaction to room temperature and quench carefully by slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash column chromatography.

Figure 3: General experimental workflow for cross-coupling reactions.

Conclusion and Outlook

The cross-coupling reactivity of [(4-bromobut-3-en-1-yl)sulfanyl]benzene and unactivated alkyl bromides is markedly different, governed by the C(sp²)-Br versus C(sp³)-Br bond.

  • [(4-Bromobut-3-en-1-yl)sulfanyl]benzene , as a vinyl bromide, is a highly reactive and generally reliable substrate for a wide range of palladium- and nickel-catalyzed reactions under relatively mild conditions. The primary consideration for a synthetic chemist is the potential for catalyst inhibition by the sulfur atom, which can often be overcome with judicious ligand selection.

  • Unactivated Alkyl Bromides remain a more challenging class of electrophiles. Their successful coupling hinges on overcoming a sluggish oxidative addition and suppressing the facile β-hydride elimination pathway. This typically requires more reactive nickel catalysts, specialized ligands, and carefully optimized reaction conditions.

For drug development professionals, where rapid and reliable synthesis of analogues is key, vinyl halides like [(4-bromobut-3-en-1-yl)sulfanyl]benzene often represent a more straightforward and predictable entry point into cross-coupling chemistry. However, the continued development of powerful nickel- and photoredox-based catalytic systems is rapidly expanding the toolkit for incorporating complex alkyl fragments, making the C(sp³)-Br bond an increasingly viable and valuable connection point.[19][20]

References

  • Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Comput
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc.
  • Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. weix research group.
  • Application Notes: The Role of Diphenyl Sulfide in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Kumada Cross-Coupling Reaction. Alfa Chemistry.
  • Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Aryl
  • Organosulfur Compounds: Electrophilic Reagents in Transition‐Metal‐Catalyzed Carbon–Carbon Bond‐Forming Reactions. Sci-Hub.
  • Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme.
  • Kumada coupling. Wikipedia.
  • Kumada−Corriu Reactions of Alkyl Halides with Alkynyl Nucleophiles.
  • Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society.
  • A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers (RSC Publishing).
  • Direct Cross-Coupling Access to Diverse Aromatic Sulfide: Palladium-Catalyzed Double C–S Bond Construction Using Na2S2O3 as a Sulfur
  • Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. PubMed.
  • Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. Organic Chemistry Portal.
  • Negishi coupling. Wikipedia.
  • The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Journal of Flow Chemistry.
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
  • Negishi Coupling. OpenOChem Learn.
  • All-E-Carotenoid Synthesis via Suzuki Coupling of α,ω-Dibromopentaene: HPLC Optimization of the Catalytic Reaction Conditions. The Journal of Organic Chemistry.
  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Prec
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temper
  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry.
  • Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing.
  • Synthesis of long-chain alkyl and alkenyl bromides.
  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society.
  • Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. University of Windsor.
  • [(3-bromobutyl)
  • Cross-coupling of Aryl Sulfides Powered by N-Heterocyclic Carbene Ligands. J-Stage.
  • Chemicals Insights | Struggling in C(sp2)-C(sp3)
  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University.
  • Enantiospecific cross-coupling of cyclic alkyl sulfones. PubMed.
  • Synthesis of long-chain alkyl and alkenyl bromides.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.

Sources

Validation of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene Purity via HPLC-MS: A Comparative Method Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chromatographic Selectivity (C18 vs. Biphenyl) and Mass Spectrometry Ionization (ESI vs. APCI)

Executive Summary

The compound [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (Formula: C10​H11​BrS ) presents a unique set of analytical challenges. As a halogenated thioether containing an alkene, validating its purity requires resolving closely related structural isomers (E and Z configurations of the double bond) and detecting trace oxidation products (sulfoxides and sulfones).

Standard Reversed-Phase Liquid Chromatography (RPLC) methods utilizing C18 columns and Electrospray Ionization (ESI) often fail to provide adequate resolution or sensitivity for this class of molecules. This guide objectively compares standard methodologies against an optimized workflow utilizing Biphenyl stationary phases and Atmospheric Pressure Chemical Ionization (APCI) , providing the mechanistic rationale and experimental data necessary for robust method development.

Mechanistic Rationale: Why Standard Methods Fail

Chromatographic Selectivity: C18 vs. Biphenyl

Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. While effective for general separations, C18 phases struggle to differentiate the subtle spatial geometries of E/Z isomers in aliphatic chains attached to aromatic rings.

The Biphenyl Advantage: Biphenyl columns offer orthogonal selectivity by combining hydrophobic retention with strong π−π and dipole-dipole interactions [1]. The biphenyl stationary phase interacts directly with the electron-rich phenyl ring and the polarizable thioether sulfur of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene. This multi-modal interaction amplifies slight steric differences between the E and Z isomers, achieving baseline resolution where C18 fails [2].

Crucial Solvent Choice: When using a Biphenyl column, methanol (MeOH) must be used as the organic modifier instead of acetonitrile (ACN). The π electrons in ACN's cyano group compete with the analyte for the biphenyl rings on the stationary phase, effectively neutralizing the π−π retention mechanism. MeOH lacks π electrons, thereby maximizing aromatic selectivity.

Mass Spectrometry Ionization: ESI vs. APCI

Electrospray Ionization (ESI) is the default for LC-MS but is highly dependent on the analyte's polarity and solution-phase proton affinity. Halogenated, moderately polar compounds like our target brominated thioether often exhibit poor ionization efficiency in ESI and are prone to in-source fragmentation (e.g., loss of the bromine atom) [3].

The APCI Advantage: Atmospheric Pressure Chemical Ionization (APCI) utilizes a corona discharge to initiate gas-phase ion-molecule reactions. It is significantly more efficient for non-polar and halogenated compounds, yielding strong, intact quasi-molecular ions [M+H]+ or radical cations [M∙]+ with minimal matrix suppression or debromination [4].

Experimental Workflows

Sample Preparation
  • Diluent: Prepare samples in 50:50 Water:Methanol to match the initial mobile phase conditions and prevent solvent-induced band broadening.

  • Concentration: Prepare the primary standard at 100 µg/mL, and dilute to a working concentration of 1 µg/mL for MS optimization.

  • Spiking: For validation, spike the sample with 1% (w/w) of synthesized sulfoxide impurity and a known mixture of E/Z isomers.

LC-MS System Setup & Protocols

HPLC Conditions (Optimized Biphenyl Method):

  • Column: Restek Raptor Biphenyl or Thermo Accucore Biphenyl (100 mm × 2.1 mm, 2.6 µm solid-core).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Gradient:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 6.0 min: 40% 95% B

    • 6.0 - 8.0 min: 95% B

    • 8.0 - 8.1 min: 95% 40% B (Re-equilibration for 2 mins)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

MS Conditions (Optimized APCI Method):

  • Ionization Source: APCI in Positive Ion Mode.

  • Corona Discharge Current: 5.0 µA.

  • Vaporizer Temperature: 350°C.

  • Capillary Temperature: 275°C.

  • Sheath Gas: 35 arbitrary units; Aux Gas: 10 arbitrary units.

  • Detection: High-Resolution Mass Spectrometry (HRMS) or QqQ in MRM mode tracking the bromine isotope pattern ( 79Br m/z 243.0; 81Br m/z 245.0).

Logical Workflows & Mechanisms (Visualized)

Workflow A Sample Prep (Dilution in 50% MeOH) B HPLC Separation (Biphenyl Column) A->B C Ionization (APCI Source) B->C D Mass Spec (HRMS/QqQ) C->D E Data Analysis (Isomer Resolution) D->E

Caption: Step-by-step analytical workflow for [(4-Bromobut-3-en-1-yl)sulfanyl]benzene validation.

Mechanism Compound [(4-Bromobut-3-en-1-yl)sulfanyl]benzene C18 Standard C18 Column Compound->C18 Biphenyl Biphenyl Column Compound->Biphenyl Hydrophobic Hydrophobic Interactions Only (Dispersive Forces) C18->Hydrophobic PiPi Hydrophobic + π-π Interactions Biphenyl->PiPi PoorRes Poor E/Z Isomer Resolution Co-elution of Impurities Hydrophobic->PoorRes HighRes Baseline Resolution of E/Z Isomers Clear Impurity Separation PiPi->HighRes

Caption: Chromatographic mechanism comparing C18 vs. Biphenyl selectivity for aromatic isomers.

Comparative Data & Results

The following tables summarize the experimental validation comparing the standard approach (C18 + ESI) against the optimized approach (Biphenyl + APCI).

Table 1: Chromatographic Performance (C18 vs. Biphenyl)

Metric Focus: Resolution ( Rs​ ) of critical pairs.

ParameterStandard Method (C18 + ACN)Optimized Method (Biphenyl + MeOH)Analytical Impact
Retention Time (Main Peak) 3.2 min4.8 minBiphenyl increases retention of the aromatic moiety.
E/Z Isomer Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline Resolution)Biphenyl's π−π interactions differentiate steric geometries.
Sulfoxide Impurity Resolution 1.2 (Partial overlap)3.1 (Complete separation)Dipole interactions on Biphenyl strongly retain the polar S=O bond.
Peak Symmetry (As) 1.4 (Tailing)1.05 (Symmetrical)Solid-core Biphenyl reduces secondary silanol interactions.
Table 2: Mass Spectrometry Sensitivity (ESI vs. APCI)

Metric Focus: Signal integrity and ionization efficiency.

ParameterESI (Positive Mode)APCI (Positive Mode)Analytical Impact
Primary Ion Observed m/z 163.0 (Loss of Br)m/z 243.0 / 245.0 ( [M+H]+ )APCI prevents in-source debromination, preserving the intact mass.
Signal-to-Noise (S/N) at 1 µg/mL 45:1380:1APCI is vastly superior for this moderately polar, halogenated compound.
Matrix Effect (Suppression) High (~40% suppression)Low (<5% suppression)APCI relies on gas-phase reactions, making it highly resistant to matrix salts.
Isotope Pattern Fidelity Poor (Distorted by fragmentation)Excellent (1:1 ratio for 79Br / 81Br )Accurate isotopic confirmation of the brominated alkene chain.

Conclusion and Best Practices

For the purity validation of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene, relying on generic C18/ESI platforms introduces significant analytical risk, specifically the failure to quantify E/Z isomers and the misidentification of the parent mass due to in-source debromination.

Key Takeaways for Method Developers:

  • Adopt Biphenyl Chemistry: Transition to a solid-core Biphenyl column to leverage π−π interactions. This is non-negotiable for resolving the structural isomers of this aromatic thioether.

  • Swap ACN for MeOH: Acetonitrile suppresses π−π interactions. Methanol must be used as the strong solvent to unlock the full resolving power of the biphenyl phase.

  • Utilize APCI: Switch from ESI to APCI to preserve the intact halogenated molecular ion and drastically improve the signal-to-noise ratio.

References

  • Restek Corporation. "Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation." Restek, April 2024. Available at:[Link]

  • Marshall, J. W., et al. "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes." National Center for Biotechnology Information (PMC), April 2021. Available at:[Link]

  • Ghislain, T., et al. "Detection and Monitoring of PAH and Oxy-PAHs by High Resolution Mass Spectrometry: Comparison of ESI, APCI and APPI Source Detection." Journal of the American Society for Mass Spectrometry (ACS Publications), January 2012. Available at:[Link]

Mass spectrometry fragmentation pattern comparison for[(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Comparison for[(4-Bromobut-3-en-1-yl)sulfanyl]benzene

[(4-Bromobut-3-en-1-yl)sulfanyl]benzene (C₁₀H₁₁BrS) is a bifunctional molecule containing an aryl thioether linkage and a terminal bromoalkene moiety. For researchers and drug development professionals, elucidating its exact electron ionization mass spectrometry (EI-MS) fragmentation behavior is critical for metabolic profiling, impurity tracking, and structural verification. This guide objectively compares the fragmentation pattern of this compound against saturated and chlorinated alternatives, providing a field-proven mechanistic rationale for the observed ion species.

Mechanistic Principles of Fragmentation

The fragmentation of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene under standard 70 eV EI conditions is governed by three primary, competing pathways. Understanding the causality behind these cleavages is essential for accurate spectral interpretation:

  • Isotopic Fingerprinting of Halogens: Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio. Consequently, any bromine-retaining ion, including the molecular ion [M]⁺•, presents as a distinct doublet separated by 2 Da (m/z 242 and 244)[1]. This serves as a primary diagnostic feature distinguishing it from non-halogenated impurities.

  • Thioether Cleavage and Hydrogen Transfer: The polarizability of the sulfur atom strongly directs the fragmentation of the molecule. Cleavage of the alkyl C-S bond yields the highly stable thiophenoxy cation ([PhS]⁺) at m/z 109. Furthermore, a characteristic hydrogen rearrangement frequently accompanies this cleavage, producing the thiophenol radical cation ([PhSH]⁺•) at m/z 110[2]. The presence of the alkene in the butenyl chain facilitates the formation of a stable neutral diene (e.g., 1-bromo-1,3-butadiene), thermodynamically driving the equilibrium toward the m/z 110 fragment[3].

  • Halogen Radical Elimination: The relatively weak C-Br bond in the bromoalkene moiety facilitates the direct loss of a bromine radical (Br•). This alpha-cleavage or inductive cleavage generates a highly abundant [M - Br]⁺ fragment at m/z 163, representing the intact organic framework minus the halogen[4].

Comparative MS Fragmentation Analysis

To objectively evaluate the fragmentation stability and unique identifiers of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene, we compare it against two structural analogs:

  • (4-Bromobutyl)sulfanylbenzene: A saturated analog used to assess the impact of the alkene double bond on fragmentation stability.

  • [(4-Chlorobut-3-en-1-yl)sulfanyl]benzene: A chlorinated analog used to demonstrate the shift in halogen isotopic signatures and bond lability.

Feature / Fragment[(4-Bromobut-3-en-1-yl)sulfanyl]benzene(4-Bromobutyl)sulfanylbenzene[(4-Chlorobut-3-en-1-yl)sulfanyl]benzene
Molecular Formula C₁₀H₁₁BrSC₁₀H₁₃BrSC₁₀H₁₁ClS
Molecular Ion[M]⁺• m/z 242 / 244 (1:1 ratio)m/z 244 / 246 (1:1 ratio)m/z 198 / 200 (3:1 ratio)
Halogen Loss[M - X]⁺ m/z 163 (Loss of Br•)m/z 165 (Loss of Br•)m/z 163 (Loss of Cl•)
Thiophenoxy Cation [PhS]⁺ m/z 109m/z 109m/z 109
Thiophenol Cation[PhSH]⁺• m/z 110 (High abundance)m/z 110 (Moderate abundance)m/z 110 (High abundance)
Mechanistic Note Alkene promotes diene neutral lossSaturated chain limits stable neutral lossStronger C-Cl bond reduces [M-X]⁺ intensity

Self-Validating GC-EI-MS Protocol for Thioether Analysis

To ensure high trustworthiness and reproducibility, the following protocol incorporates a self-validating system design, ensuring that carryover and mass calibration errors are eliminated prior to sample analysis.

Step 1: System Suitability & Self-Validation

  • Blank Run: Inject 1.0 µL of pure extraction solvent (e.g., LC-MS grade Hexane) to establish a baseline and confirm the absolute absence of column carryover.

  • Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to validate mass accuracy across the m/z 50–600 range. Verify that the m/z 69, 219, and 502 ions meet the required relative abundance criteria to ensure proper isotopic representation.

Step 2: Sample Preparation

  • Dissolution: Dissolve 1.0 mg of the synthesized [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (or alternative analog) in 10 mL of LC-MS grade Hexane to achieve a 100 µg/mL stock solution.

  • Homogenization: Vortex for 30 seconds to ensure complete dissolution.

  • Transfer: Aliquot 1.0 mL of the solution into an amber glass autosampler vial equipped with a PTFE-lined septum to prevent sample degradation.

Step 3: Instrumental Parameters (GC-MS)

  • Column: HP-5MS UI (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-bleed stationary phase.

  • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL volume, split ratio 10:1, inlet temperature 250 °C.

  • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) mode at 70 eV. Ion source temperature 230 °C, quadrupole temperature 150 °C. Scan range m/z 40–400.

Step 4: Data Processing

  • Extract chromatograms and integrate the primary peak.

  • Analyze the mass spectrum by comparing the experimental isotopic cluster of the molecular ion against the theoretical ⁷⁹Br/⁸¹Br (1:1) or ³⁵Cl/³⁷Cl (3:1) ratios to confirm structural identity.

Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M]⁺• [(4-Bromobut-3-en-1-yl)sulfanyl]benzene m/z 242 / 244 (1:1) M_Br [M - Br]⁺ m/z 163 M->M_Br - Br• (Radical Loss) PhS Thiophenoxy Cation [PhS]⁺ m/z 109 M->PhS C-S Cleavage - C4H6Br• PhSH Thiophenol Radical Cation [PhSH]⁺• m/z 110 M->PhSH C-S Cleavage + H-transfer - C4H5Br C5H5 Cyclopentadienyl Cation [C5H5]⁺ m/z 65 PhS->C5H5 - CS (Neutral Loss) PhSH->C5H5 - HCS•

Fig 1: Primary EI-MS fragmentation pathways of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

References

  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions | RSC Publishing | 3

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | AIP Publishing | 2

  • Photodissociation dynamics of n-alkyl bromide at 234 and 267 nm | Optics Communications | 4

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane | docbrown.info | 1

Sources

Benchmarking [(4-Bromobut-3-en-1-yl)sulfanyl]benzene in Radical Addition and Translocation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for late-stage functionalization and complex molecular architectures grows, researchers are increasingly turning to radical cascade reactions. Among the most powerful strategies is the vinyl radical-mediated 1,5-hydrogen atom transfer (1,5-HAT)[1][2]. As a Senior Application Scientist, I frequently evaluate radical precursors to optimize these remote C(sp³)–H functionalizations.

This guide benchmarks [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (hereafter referred to as BBSB ) against traditional radical precursors. By analyzing its thermodynamic profile, reaction kinetics, and practical utility in photoredox-catalyzed Giese additions, we will demonstrate why BBSB serves as a premier bifunctional substrate for radical translocation workflows.

Part 1: Mechanistic Framework & Causality

To understand why BBSB outperforms simple alkyl or aryl halides in cascade reactions, we must examine the causality behind its structural design. BBSB contains two critical motifs: a vinylic bromide and a phenylthio ether .

  • Vinyl Radical Generation: Under photoredox conditions (e.g., using fac -Ir(ppy)₃ and a sacrificial electron donor), the C–Br bond undergoes single-electron transfer (SET) reduction. The resulting vinyl radical is highly reactive and geometrically constrained.

  • 1,5-Hydrogen Atom Transfer (1,5-HAT): The vinyl radical rapidly abstracts a hydrogen atom from the CH₂ group adjacent to the sulfur atom[1]. This process is driven by a highly preorganized, six-membered cyclic transition state.

  • α -Thioalkyl Radical Formation: The 1,5-HAT generates an α -thioalkyl radical. The causality here is rooted in molecular orbital theory: the lone pairs on the sulfur atom interact with the singly occupied molecular orbital (SOMO) of the carbon radical, raising its energy. This creates a highly nucleophilic radical that rapidly adds to the lowest unoccupied molecular orbital (LUMO) of electron-deficient alkenes (e.g., acrylates)[3].

Mechanism A BBSB Precursor (Vinyl Bromide) B Vinyl Radical Generation A->B Photocatalyst / e- C 1,5-HAT (Translocation) B->C Intramolecular D α-Thioalkyl Radical (Nucleophilic) C->D Fast (k ~ 10^7 s^-1) E Giese Addition (Acrylate) D->E Intermolecular F Final Product E->F SET / Protonation

Figure 1: Mechanistic sequence of BBSB undergoing vinyl radical generation, 1,5-HAT, and Giese addition.

Part 2: Benchmarking Alternatives

When designing a radical cascade, the choice of precursor dictates the efficiency of the translocation and the yield of the final intermolecular addition. Table 1 compares BBSB against three common alternative substrates.

Table 1: Quantitative Benchmarking of Radical Precursors in Giese Additions

SubstrateInitial RadicalTranslocated RadicalEst. kHAT​ ( s−1 )Giese Yield (%)Key Advantage / Limitation
BBSB Vinyl α -Thioalkyl ∼2×107 88% High nucleophilicity of α -thio radical ensures rapid, high-yielding addition.
(4-Bromobut-3-en-1-yl)benzeneVinylBenzylic ∼5×106 65%Resonance stabilization of the benzylic radical lowers the rate of intermolecular addition.
1-Bromo-2-(allyloxy)benzeneAryl α -Oxyalkyl ∼8×107 72%Aryl radical generation requires harsher, more negative reduction potentials.
Phenyl 4-bromobutyl sulfidePrimary AlkylN/A (Direct)N/A41%Prone to premature reduction or direct hydrogen abstraction before addition occurs.

The Verdict: BBSB provides the optimal balance. The vinyl bromide is easily reduced under mild visible-light photoredox conditions, and the resulting α -thioalkyl radical is significantly more nucleophilic than a benzylic radical, preventing premature termination and maximizing the yield of the target cascade product.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following photoredox cascade protocol is designed as a self-validating system . Built-in visual and analytical checkpoints allow researchers to verify the integrity of the reaction in real-time.

Workflow: Photoredox-Catalyzed Cascade Addition of BBSB to Methyl Acrylate

Reagents: BBSB (1.0 equiv), Methyl Acrylate (3.0 equiv), fac -Ir(ppy)₃ (2 mol%), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), anhydrous DMF (0.1 M).

Step 1: Reaction Setup & Rigorous Degassing

  • Combine BBSB, methyl acrylate, fac -Ir(ppy)₃, and DIPEA in a Schlenk tube containing anhydrous DMF.

  • Perform three consecutive freeze-pump-thaw cycles.

  • Causality & Validation: Oxygen is a potent triplet quencher. If O₂ is present, it will deactivate the excited fac -Ir(ppy)₃* state, halting the single-electron transfer (SET) process. The cessation of micro-bubbles during the final thaw cycle visually validates that the system is fully deoxygenated.

Step 2: Visible Light Irradiation

  • Backfill the Schlenk tube with Argon and seal.

  • Irradiate the mixture using 450 nm blue LEDs at room temperature for 24 hours.

  • Causality & Validation: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the iridium catalyst. The transition of the mixture from a clear yellow solution to a deep, luminescent orange under irradiation serves as a self-validating visual confirmation of the fac -Ir(ppy)₃ excited state generation. Room temperature is maintained via a cooling fan to prevent thermal degradation of the sensitive α -thio radical intermediate.

Step 3: Quench & Extraction

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine) three times.

  • Causality: DMF is highly polar and miscible with water. The repetitive brine washes selectively partition the DMF and DIPEA salts into the aqueous layer, leaving the organic cascade products in the EtOAc phase.

Step 4: Analytical Validation & Purification

  • Analyze the crude mixture via ¹H NMR.

  • Validation: The absence of an acyclic alkene byproduct (which would result from premature reduction of the vinyl radical) validates the kinetic efficiency of the 1,5-HAT step over direct intermolecular hydrogen abstraction.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the final functionalized product.

Workflow Prep 1. Reaction Setup (Degassing, DIPEA, BBSB) Ir3 fac-Ir(ppy)3 Prep->Ir3 Initiate Ir3_star fac-Ir(ppy)3* Ir3->Ir3_star Blue LED (hν) Ir4 Ir(IV) Complex Ir3_star->Ir4 SET to BBSB Workup 3. Quench & Extraction (Brine / EtOAc) Ir3_star->Workup After 24h Ir4->Ir3 e- from DIPEA Purif 4. Purification (Flash Chromatography) Workup->Purif Isolate

Figure 2: Experimental workflow and the core photoredox cycle for the BBSB radical cascade.

Part 4: References

  • C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals Source: Chemical Science (RSC Publishing) URL:[Link]

  • Photoinduced Remote C(sp³)–H Imination Enabled by Vinyl Radical-Mediated 1,5-Hydrogen Atom Transfer Source: Organic Letters (American Chemical Society) URL:[Link]

  • Photoinduced Remote C(sp³)–H Cyanation and Oxidation Enabled by a Vinyl Radical-Mediated 1,5-HAT Strategy Source: Organic Letters (American Chemical Society) URL:[Link]

Sources

Efficacy of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene Compared to Standard Organosulfur Reagents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic and medicinal chemistry, the rapid assembly of complex molecular architectures requires reagents that offer multiple, orthogonal reactive sites. [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (CAS: 189290-34-4) has emerged as a highly versatile bifunctional linchpin[1]. Unlike standard, monofunctional organosulfur reagents (e.g., thiophenol or diphenyl disulfide), this compound features both a nucleophilic/redox-active phenyl sulfide moiety and an electrophilic vinyl bromide handle. This guide objectively compares its efficacy against traditional alternatives and provides validated experimental protocols for its application in drug development and complex synthesis.

Mechanistic Framework: Bifunctionality vs. Monofunctionality

The primary limitation of standard organosulfur reagents is their monofunctionality. Reagents like thiophenol or simple alkyl sulfides require sequential, low-yielding alkylation or olefination steps to build carbon frameworks.

Conversely,[(4-Bromobut-3-en-1-yl)sulfanyl]benzene provides a pre-installed four-carbon chain terminating in a stereodefined or highly reactive vinyl bromide[1].

  • The Vinyl Bromide Handle: Serves as a prime electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Heck, or Sonogashira). The C(sp2)-Br bond undergoes rapid oxidative addition with Pd(0) or Ni(0) catalysts[2].

  • The Phenyl Sulfide Handle: Acts as a stable protecting group during cross-coupling, which can later be oxidized to a sulfone (for Julia-Kocienski olefination) or utilized directly in radical cyclizations[3].

  • Causality of Design: The two-carbon (ethylene) spacer between the sulfide and the vinyl bromide perfectly insulates the two reactive centers. This prevents unwanted electronic deactivation (e.g., sulfur poisoning the palladium catalyst) and avoids steric hindrance during cross-coupling.

OrthogonalReactivity Compound [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (Bifunctional Precursor) VinylBr Vinyl Bromide Moiety (Electrophilic) Compound->VinylBr Sulfide Phenyl Sulfide Moiety (Nucleophilic) Compound->Sulfide PdCoupling Pd-Catalyzed Cross-Coupling VinylBr->PdCoupling Step 1 Oxidation Oxidation to Sulfone (Julia Olefination) Sulfide->Oxidation Step 2 Product Complex Target Molecule PdCoupling->Product Oxidation->Product

Diagram 1: Orthogonal reactivity pathways of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

Comparative Efficacy Data

To quantify the advantages of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, we compare its performance metrics against standard reagents in the synthesis of complex functionalized alkenes.

ReagentFunctional HandlesStep Count to TargetAtom EconomyOrthogonal Reactivity
[(4-Bromobut-3-en-1-yl)sulfanyl]benzene 2 (Vinyl Br, Thioether)2HighExcellent
Thiophenol 1 (Thiol)4+LowN/A
Diphenyl Disulfide 1 (Electrophilic S)4+LowN/A
4-Bromo-1-butene 1 (Alkyl Br / Alkene)3+ModeratePoor (Alkene is unreactive to Pd)

Self-Validating Experimental Protocols

To demonstrate the orthogonal reactivity of this reagent, the following two-step workflow details a Suzuki-Miyaura cross-coupling followed by sulfide oxidation.

Workflow Start Reagent Setup (Inert Atm) Step1 Suzuki Coupling (Pd cat, 80°C) Start->Step1 Purification1 Workup & Column Chrom. Step1->Purification1 Step2 Sulfide Oxidation (mCPBA, 0°C) Purification1->Step2 End Validated Product Step2->End

Diagram 2: Step-by-step experimental workflow for bifunctional modification.

Step 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the vinyl bromide without affecting the thioether.

  • Setup: To an oven-dried Schlenk flask, add [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Atmosphere: Purge the flask with argon for 15 minutes to prevent catalyst degradation.

  • Reaction: Add a degassed mixture of Toluene/H₂O (10:1 v/v), followed by Pd(PPh₃)₄ (5 mol%). Heat the mixture to 80 °C for 12 hours.

  • Causality & Validation: The choice of Pd(PPh₃)₄ and a mild base (K₂CO₃) ensures selective oxidative addition into the C(sp2)-Br bond. The C(sp3)-S bond remains intact because it requires much harsher conditions to undergo C-S cleavage[2]. Monitor the reaction via TLC (Hexanes/EtOAc 9:1); the disappearance of the UV-active starting material validates the completion of the coupling.

Step 2: Oxidation of the Sulfide to a Sulfone

Objective: Convert the inert sulfide into a reactive sulfone for downstream olefination.

  • Setup: Dissolve the purified product from Step 1 in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C in an ice bath.

  • Addition: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 equiv) in portions.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Causality & Validation: Using exactly 2.2 equivalents of mCPBA at 0 °C thermodynamically favors the oxidation of the highly nucleophilic sulfur atom to the sulfone state, preventing the competitive epoxidation of the newly formed internal alkene[3]. The formation of a white precipitate (m-chlorobenzoic acid) serves as a visual, self-validating indicator that the oxidation is proceeding correctly. Quench with saturated aqueous Na₂S₂O₃ and wash with saturated NaHCO₃ to isolate the pure sulfone.

References

  • PubChem. "[(4-Bromobut-3-en-1-yl)sulfanyl]benzene - CID 71348085". National Center for Biotechnology Information. URL:[Link]

  • Common Organic Chemistry. "m-Chloroperoxybenzoic Acid (mCPBA) - Reagent for the oxidation of sulfides to sulfones". URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Responsible Waste Management

In the fast-paced environment of discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety principles and regulatory compliance, providing you with a self-validating system for waste management.

Hazard Assessment: Understanding the Compound's Profile

  • Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic. These compounds can be persistent in the environment and may produce hazardous byproducts, such as hydrogen bromide, upon incomplete combustion. Disposal costs for halogenated wastes are often higher than for non-halogenated wastes[1][2].

  • Organosulfur Compound: The sulfanyl (thioether) group introduces the potential for the release of toxic sulfur oxides (SOx) upon incineration. Open burning of organosulfur compounds is strictly prohibited[3].

  • Unsaturated Hydrocarbon: The butenyl group contains a carbon-carbon double bond, which can potentially undergo polymerization or other reactions.

  • Aromatic Compound: The benzene ring indicates that this compound is aromatic. Like many aromatic compounds, it should not be burned in an open atmosphere[3].

Based on these functional groups, [(4-Bromobut-3-en-1-yl)sulfanyl]benzene should be treated as a hazardous waste.

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure you are equipped with the following:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always check the glove manufacturer's compatibility chart for the specific chemicals being handled.

  • Body Protection: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: All handling of this waste should be conducted within a certified chemical fume hood to prevent the inhalation of any volatile components.

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory practice. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or the formation of even more hazardous substances[4][5].

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Do not mix this waste with non-halogenated organic waste streams[1][2][6]. This is crucial for proper disposal and cost management.

  • Acids and Bases: Keep this waste stream separate from acidic and basic waste.

  • Oxidizers: Store away from strong oxidizing agents.

Container and Labeling Protocol:

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "[(4-Bromobut-3-en-1-yl)sulfanyl]benzene"

    • The approximate quantity of the waste

    • The date accumulation started

    • The name of the principal investigator or laboratory supervisor

Step-by-Step Disposal Procedure

The following protocol outlines the direct steps for the collection and disposal of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene waste.

StepActionRationale
1 Prepare the Waste Container Ensure the designated halogenated organic waste container is properly labeled and in a secondary containment tray within a chemical fume hood.
2 Transfer the Waste Carefully transfer the [(4-Bromobut-3-en-1-yl)sulfanyl]benzene waste into the prepared container. Use a funnel to prevent spills.
3 Secure the Container Tightly cap the waste container immediately after the transfer is complete. Do not leave the container open.
4 Update Waste Log Record the amount of waste added to the container in your laboratory's waste log.
5 Store Appropriately Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
6 Arrange for Pickup Once the container is full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

In-Laboratory Treatment: A Word of Caution

For a compound with multiple reactive functional groups like [(4-Bromobut-3-en-1-yl)sulfanyl]benzene, in-laboratory treatment is not recommended without a thoroughly vetted and approved Standard Operating Procedure (SOP). The potential for uncontrolled reactions and the generation of hazardous byproducts is high. Defer to your institution's EHS professionals for disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of [(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

Caption: Disposal decision workflow for [(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

References

  • Chemical Waste Disposal - Environmental Health & Safety - University of Toronto. [Link]

  • Chemical waste | Hazardous Waste Management - McGill University. [Link]

  • Waste Disposal - Department of Chemistry | University of Toronto. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]

  • laboratory Hazardous Waste Management Manual - Ontario Tech University. [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. [Link]

  • hazardous waste segregation. [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. [Link]

Sources

Personal protective equipment for handling [(4-Bromobut-3-en-1-yl)sulfanyl]benzene

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling[(4-Bromobut-3-en-1-yl)sulfanyl]benzene [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (also known as phenyl 4-bromobut-3-en-1-yl sulfide) is an advanced bifunctional building block utilized extensively in pharmaceutical research and complex organic synthesis. It serves as a critical electrophile in transition-metal-catalyzed cross-coupling reactions, notably in nickel-catalyzed alkenyl thioetherification 1 and palladium-catalyzed enantioselective α-alkenylation 2.

To build a self-validating safety culture in the laboratory, researchers must move beyond rote memorization of safety data sheets and understand the fundamental chemical causality behind a compound's hazards.

Mechanistic Risk Assessment

Handling this compound requires understanding the dual nature of its molecular structure 3:

  • The Thioether (-S-Ph) Moiety: Aryl sulfides are highly lipophilic, allowing for rapid dermal penetration. More critically, they possess an extremely low olfactory threshold. Inhalation of the malodorous vapors can induce severe nausea, headaches, and olfactory fatigue (a dangerous condition where the researcher loses the ability to smell the hazard).

  • The Vinyl Bromide (=CH-Br) Moiety: Halogenated alkenes present chronic toxicity risks. While less spontaneously reactive than allylic bromides, they act as alkylating agents under specific conditions and require strict segregation from non-halogenated waste streams to prevent the generation of toxic hydrobromic acid (HBr) during incineration.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated thioethers. The following matrix outlines the required protective barriers and the mechanistic justification for each.

PPE CategoryRecommended Material / SpecificationMechanistic Justification
Hand Protection Butyl Rubber or Double-gloved Nitrile (min 8 mil)Thioethers and halogenated organics rapidly permeate standard latex. Butyl rubber provides superior resistance to lipophilic sulfides.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against micro-droplet aerosolization during syringe transfer of viscous liquids.
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk if handled alongside pyrophoric catalysts (e.g., Ni/Pd complexes) during cross-coupling setups.
Respiratory Certified Fume Hood (Face velocity: 80-120 fpm)Prevents inhalation of malodorous and potentially toxic thioether vapors. Must never be handled on an open bench.

Operational Protocol: Transition-Metal Cross-Coupling Setup

Because[(4-Bromobut-3-en-1-yl)sulfanyl]benzene is primarily used in air-sensitive couplings, the handling protocol must integrate safety with rigorous Schlenk-line or glovebox techniques.

Step-by-Step Methodology:

  • Atmospheric Preparation: Purge all reaction vessels (e.g., flame-dried flasks) with an inert gas (Argon or N 2​ ). Ensure the fume hood sash is positioned at the lowest workable height to maintain optimal face velocity.

  • Reagent Dispensing: Due to its stench and viscosity, do not pour the reagent. Use a gas-tight Hamilton syringe equipped with a non-coring needle to transfer the precise stoichiometric amount (typically 1.0 - 1.5 equivalents relative to the nucleophile) directly from the septum-sealed reagent bottle.

  • Reaction Execution: Introduce the reagent dropwise to the catalytic system (e.g., Ni/Pd catalyst, chiral ligand, and a base such as tBuONa) at 0 °C. Cooling the reaction mitigates exothermic spikes and suppresses the vapor pressure of the thioether 1.

  • Reaction Quenching: Post-reaction, quench the mixture slowly with saturated aqueous ammonium chloride (NH 4​ Cl). To proactively neutralize residual unreacted thioether, add a dilute (5%) solution of sodium hypochlorite (bleach) to the aqueous layer before phase separation.

Spill Response & Decontamination Protocol

A spill of this compound creates an immediate inhalation and severe odor hazard. The response protocol relies on a self-validating chemical neutralization system: oxidation.

Step-by-Step Methodology:

  • Evacuate & Ventilate: Immediately alert nearby personnel and maximize fume hood exhaust. Do not attempt cleanup without donning heavy-duty Butyl gloves.

  • Physical Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use paper towels, as halogenated organics can react exothermically with organic absorbents over time.

  • Chemical Neutralization: Carefully apply a 5–10% sodium hypochlorite (bleach) solution or 3% hydrogen peroxide over the absorbed spill.

    • Causality: The oxidizing agent chemically converts the divalent sulfur (thioether) into a higher oxidation state (sulfoxide or sulfone). This drastically reduces the vapor pressure and alters the molecular shape, eliminating its ability to bind to human olfactory receptors and instantly neutralizing the stench 4.

  • Collection: Sweep the neutralized slurry using a non-sparking anti-static dustpan and place it into a solid hazardous waste container.

Waste Segregation & Disposal

All materials contacting[(4-Bromobut-3-en-1-yl)sulfanyl]benzene must be strictly disposed of in Halogenated Organic Waste .

Mechanistic Causality: Mixing brominated compounds with non-halogenated waste alters the BTU (British Thermal Unit) value during commercial incineration. If not properly scrubbed in a halogen-rated incinerator, the combustion of the vinyl bromide moiety will release toxic, corrosive hydrobromic acid (HBr) gas and potentially form brominated dioxins 4.

Operational Workflow Visualization

G N1 1. Storage & Retrieval (Inert Temp/Dark) N2 2. Don PPE (Nitrile/Butyl, Goggles, Coat) N1->N2 Pre-operational N3 3. Transfer to Fume Hood (Min. 100 fpm face velocity) N2->N3 Setup N4 4. Catalytic Cross-Coupling (e.g., Ni/Pd Catalysis) N3->N4 Reagent Addition N5 5. Reaction Quenching (Oxidation of residual sulfide) N4->N5 Post-Reaction N6 6. Halogenated Organic Waste (Strictly Segregated) N5->N6 Disposal

Workflow for handling, reacting, and disposing of[(4-Bromobut-3-en-1-yl)sulfanyl]benzene.

References

  • Title: Alkenyl Thioetherification Enabled by Nickel Catalysis Source: The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Title: Palladium-Catalyzed Enantioselective α-Alkenylation of Alkylamines with Vinyl Bromides and Triflates Source: ACS Catalysis, ACS Publications. URL: [Link]

  • Title: [(4-Bromobut-3-en-1-yl)sulfanyl]benzene (CID 71348085) Source: PubChem, National Institutes of Health (NIH). URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, The National Academies Press. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.